Centa
Description
Properties
IUPAC Name |
(6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWVVUSAORMBB-VQIMIIECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230061 | |
| Record name | CENTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80072-86-2, 9073-60-3 | |
| Record name | CENTA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080072862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CENTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lactamase, β- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Centa β-Lactamase Substrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Centa, a chromogenic β-lactamase substrate, designed for researchers, scientists, and professionals in drug development. This compound serves as a critical tool for the kinetic analysis of β-lactamases and the screening of potential inhibitors. Its utility is underscored by a distinct colorimetric change upon hydrolysis, facilitating straightforward and accurate measurement of enzyme activity.
Core Principles and Mechanism of Action
This compound is a cephalosporin (B10832234) derivative that undergoes hydrolysis in the presence of β-lactamase enzymes. This enzymatic cleavage of the β-lactam ring results in a structural rearrangement of the molecule, leading to a noticeable color change from a faint yellow to a vibrant chrome yellow.[1] This change in color can be quantitatively monitored spectrophotometrically, providing a direct measure of β-lactamase activity.
The hydrolysis of this compound can be observed by monitoring the change in absorbance at two key wavelengths. A decrease in absorbance at 346 nm (Δε = -2500 M⁻¹cm⁻¹) or an increase in absorbance at 405 nm (Δε = +6400 M⁻¹cm⁻¹) can be used to calculate the rate of reaction.[2] This property makes this compound a versatile substrate for various experimental setups.
Below is a diagram illustrating the general mechanism of this compound hydrolysis by a β-lactamase.
References
Unable to Identify "Centa" as a Specific Therapeutic Agent
Following a comprehensive search for a therapeutic agent or biological molecule named "Centa," it has been determined that there is no recognized drug, investigational compound, or established biological entity with this specific name in the public domain of scientific and medical literature. The search yielded results for entities with similar names, such as the combination drug "Centra" (Tramadol/Paracetamol), the biopharmaceutical company "Transthis compound," and the clinical research organization "Centaur Clinical," but no specific agent called "this compound" for which a mechanism of action could be detailed.
Therefore, it is not possible to provide an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, as requested. The core requirements of the prompt are contingent on the existence of a known mechanism of action for a specific agent.
It is possible that "this compound" may be a novel or internal codename for a compound not yet disclosed publicly, a hypothetical agent for academic purposes, or a misspelling of another therapeutic.
For researchers, scientists, and drug development professionals seeking information on a specific mechanism of action, it is crucial to have the correct and recognized name of the agent .
Should you have an alternative name for the agent of interest, or if "this compound" is an internal designation, providing more specific details could enable a more fruitful search. Alternatively, if your interest lies in a particular class of drugs or a specific signaling pathway, we would be pleased to provide a detailed guide on that topic. For example, we can provide in-depth information on the mechanisms of action for drugs like "Centra" (Tramadol/Paracetamol) or other therapeutic agents with well-documented biological activities.
The Chemical Core of CENTA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure, synthesis, and functional application of the CENTA compound, a chromogenic cephalosporin (B10832234) widely utilized in microbiological and biochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's properties and experimental applications.
Chemical Structure and Identification
The this compound compound, systematically named (6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a sophisticated organic molecule designed as a highly sensitive substrate for β-lactamase enzymes.[1] Its core structure is a cephalosporin antibiotic derivative, which has been chemically modified to yield a distinct colorimetric signal upon enzymatic hydrolysis.
Table 1: Chemical Identifiers for this compound Compound
| Identifier | Value |
| Molecular Formula | C21H17N3O8S3[1] |
| IUPAC Name | (6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1] |
| CAS Number | 9073-60-3[1] |
| PubChem CID | 133358[1] |
| InChI | InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1[1] |
| Canonical SMILES | C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)--INVALID-LINK--[O-])C(=O)O[2] |
Physicochemical and Spectroscopic Properties
The this compound compound is a yellow powder that is highly soluble in aqueous buffers, a property that distinguishes it from other chromogenic substrates like nitrocefin, which require organic solvents.[3] This high aqueous solubility makes it particularly suitable for a wide range of biochemical assays.
Table 2: Physicochemical and Spectroscopic Data for this compound Compound
| Property | Value |
| Molecular Weight | 535.57 g/mol |
| Appearance | Light yellow to yellow solid[4] |
| Purity | ≥98% (TLC) |
| Solubility | Soluble in PBS to 25 mM[2] |
| Storage Temperature | -20°C[2] |
| λmax (intact) | ~340 nm[5] |
| λmax (hydrolyzed) | ~405 nm[5] |
| Molar Absorptivity Change (Δε) at 405 nm | +6400 M⁻¹cm⁻¹[2] |
Mechanism of Action: β-Lactamase Hydrolysis
The primary application of the this compound compound is as a chromogenic substrate for the detection and quantification of β-lactamase activity. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The enzymatic action of β-lactamase on this compound involves the hydrolysis of the amide bond within the β-lactam ring. This cleavage results in a conformational change and the expulsion of the 3-carboxy-4-nitrophenyl)sulfanylmethyl group, leading to a significant shift in the molecule's maximum absorbance from approximately 340 nm (light yellow) to 405 nm (chrome yellow).[4][5] This color change can be readily measured using a spectrophotometer, allowing for the sensitive determination of enzyme kinetics.
Experimental Protocols
Synthesis of this compound Compound
An improved and efficient three-step synthesis of this compound has been developed, starting from the readily available 7-aminocephalosporanic acid (7-ACA), achieving an overall yield of 75%.[1][6]
Step 1: Synthesis of 3-carboxy-4-nitrothiophenol This intermediate is prepared from 5,5′-dithio-bis-(2-nitrobenzoic acid). The disulfide bond is reduced using dithiothreitol (B142953) (DTT) in a basic aqueous solution. Subsequent acidification yields 3-carboxy-4-nitrothiophenol as a bright orange solid.[3]
Step 2: Acylation of 7-ACA The amino group of 7-ACA is acylated using 2-thienylacetyl chloride in a suitable solvent system. This step attaches the thiophene-containing side chain to the cephalosporin core.
Step 3: Nucleophilic Substitution The final step involves the nucleophilic substitution of the acetoxy group at the C-3 position of the acylated 7-ACA with the synthesized 3-carboxy-4-nitrothiophenol. This reaction is performed under non-aqueous conditions to improve the overall yield.[1]
β-Lactamase Activity Assay
The following protocol provides a general framework for determining β-lactamase activity using the this compound compound. Researchers should optimize concentrations and incubation times based on the specific enzyme and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in a suitable buffer)
-
β-lactamase enzyme preparation
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
Procedure:
-
Prepare the reaction mixture in a microplate well or cuvette by adding the assay buffer and the β-lactamase enzyme solution.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes to ensure temperature equilibration.
-
Initiate the reaction by adding the this compound stock solution to the reaction mixture.
-
Immediately begin monitoring the increase in absorbance at 405 nm over time.
-
Record the absorbance at regular intervals to determine the initial rate of the reaction.
-
The rate of this compound hydrolysis can be calculated using the Beer-Lambert law, with a molar absorptivity change (Δε) of +6400 M⁻¹cm⁻¹.
Conclusion
The this compound compound stands as a valuable tool for the study of β-lactamase enzymes. Its robust chemical structure, coupled with its reliable colorimetric signaling upon hydrolysis, provides a sensitive and convenient method for kinetic studies and enzyme detection. The improved synthesis protocol makes this important research compound more accessible. This guide provides the foundational knowledge for researchers to effectively utilize the this compound compound in their experimental endeavors.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Chromogenic Properties of CENTA for β-Lactamase Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
CENTA is a chromogenic cephalosporin (B10832234) that serves as a valuable substrate for the detection and kinetic analysis of β-lactamases, a family of enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2][3][4] Upon hydrolysis of its β-lactam ring by these enzymes, this compound undergoes a distinct color change, providing a direct and convenient method for monitoring enzyme activity.[5][6] This technical guide provides an in-depth overview of the core chromogenic properties of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in research and drug development settings.
Mechanism of Chromogenic Action
The chromogenic properties of this compound are intrinsically linked to its molecular structure. This compound is a cephalosporin derivative that, upon interaction with a β-lactamase, undergoes hydrolysis of the amide bond within its β-lactam ring. This cleavage is followed by the expulsion of a chromophore, 3-carboxyl-4-nitrothiophenol, which results in a measurable change in absorbance.[1][7] The appearance of this expulsed chromophore can be monitored spectrophotometrically at 405 nm, shifting the solution's appearance from light yellow to a more intense chrome yellow.[5][6]
Caption: Enzymatic hydrolysis of this compound by β-lactamase.
Quantitative Data
The utility of this compound as a chromogenic substrate is underscored by its specific spectrophotometric and kinetic properties. These parameters are crucial for accurate and reproducible experimental design.
Spectrophotometric Properties
| Property | Value | Reference |
| Initial Wavelength (λmax) | ~340 nm | [6] |
| Final Wavelength (λmax) | 405 nm | [1][5][6] |
| Molar Extinction Coefficient Change (Δɛ) at 405 nm | +6,400 M⁻¹cm⁻¹ | [1][8] |
| Molar Extinction Coefficient Change (Δɛ) at 346 nm | -2,500 M⁻¹cm⁻¹ | [7][8] |
Kinetic Parameters for Various β-Lactamases
The kinetic constants, Km and kcat, quantify the affinity of β-lactamases for this compound and the rate of its hydrolysis. The following table summarizes these parameters for a selection of enzymes.
| Enzyme | Class | Km (μM) | kcat (s⁻¹) | Reference |
| SHV-1 | A | 14 | 4.5 | [1] |
| S. aureus PC1 | A | 77 | 2 | [9] |
| 908R (E. cloacae) | C | 110 | 10 | [9] |
| P. aeruginosa | C | 390 | 63 | [9] |
| OXA-10 | D | 0.4 | 9 | [9] |
| OXA-2 | D | 4.8 | 95 | [9] |
| BcII (B. cereus) | B | 6,000 | - | [9] |
| IMP-1 | B | 400 | 200 | [9] |
| CfiA | B | 40 | 7 | [9] |
| VIM-1 | B | 1.8 | 430 | [1] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from the commercially available drug cephalothin (B1668815).[1] A detailed protocol is as follows:
-
Preparation of 3-carboxyl-4-nitrothiophenol (TNB):
-
Dissolve 5.05 mmol (2 g) of 5,5′-dithio-bis-(2-nitrobenzoic acid) in 100 ml of an aqueous solution of 0.5 M Tris base.
-
Adjust the pH to 8.0 by adding 6 M HCl.
-
Add 7.1 mmol (1.1 g) of dithiothreitol; the solution will turn orange-red.
-
Stir the mixture for 10 minutes at 22°C.
-
Extract the solution six times with 25 ml of ethyl acetate (B1210297).
-
Acidify the aqueous phase to pH 1.5 with 6 M HCl.
-
Remove residual ethyl acetate by bubbling nitrogen through the solution.
-
Let the solution stand overnight at 4°C. The precipitated TNB is then collected by filtration, washed, and dried.[7]
-
-
Synthesis of this compound:
-
Dissolve the sodium salt of cephalothin (1 g, 2.4 mmol) and 1 equivalent of TNB (478 mg) in 19 ml of H₂O.
-
Adjust the pH to 7.0 with 1 M NaOH.
-
Stir the solution for 6 hours at 65°C.
-
Cool the solution and extract it with 10 ml of ethyl acetate.
-
Acidify the aqueous phase to pH 2.0 with 1 M HCl and extract three times with 15 ml of ethyl acetate.
-
Wash the combined organic phases three times with 15 ml of water, dry over MgSO₄, and evaporate to dryness in vacuo.
-
Obtain the sodium salt of this compound by dissolving the dry residue in 25 ml of water containing 1 equivalent of NaHCO₃ and freeze-dry the solution.[7]
-
β-Lactamase Activity Assay
The following protocol outlines a general procedure for measuring β-lactamase activity using this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.0). This compound is highly soluble in aqueous buffers.[1][7]
-
Prepare a solution of the β-lactamase enzyme to be tested in the same buffer. For class B metallo-β-lactamases, supplement the buffer with 100 μM ZnSO₄.[1]
-
-
Assay Procedure:
-
Equilibrate all solutions to the desired reaction temperature (e.g., 30°C).
-
In a cuvette, mix the buffer and the this compound solution to achieve the desired final substrate concentration.
-
Initiate the reaction by adding a specific amount of the β-lactamase solution.
-
Immediately begin monitoring the change in absorbance at 405 nm using a spectrophotometer.[1][5]
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (A = ɛcl), where A is the absorbance, ɛ is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette.
-
For kinetic parameter determination (Km and kcat), repeat the assay with varying concentrations of this compound and analyze the data using Michaelis-Menten kinetics, for example, through a Hanes-Woolf plot.[1]
-
Caption: General workflow for a β-lactamase activity assay using this compound.
Applications in Drug Development
The chromogenic properties of this compound make it a powerful tool in the development of new antibiotics and β-lactamase inhibitors. Its applications include:
-
High-Throughput Screening (HTS): this compound-based assays can be adapted for HTS of compound libraries to identify potential β-lactamase inhibitors.[1]
-
Kinetic Characterization of Inhibitors: It can be used to determine the mechanism of action and potency of novel β-lactamase inhibitors.
-
Enzyme Purification: The presence of β-lactamase activity in chromatographic fractions during purification can be rapidly detected using this compound.[1][2]
-
Diagnostics: While not ideal for detecting β-lactamase-producing strains on agar (B569324) plates, it is effective for detecting the enzymes in crude bacterial extracts.[1][2]
Conclusion
This compound is a versatile and reliable chromogenic substrate for the study of β-lactamases. Its well-defined chemical and kinetic properties, coupled with a straightforward assay methodology, make it an indispensable tool for researchers and scientists in the fields of microbiology, enzymology, and drug development. The quantitative data and protocols provided in this guide offer a solid foundation for the effective application of this compound in a laboratory setting.
References
- 1. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. scilit.com [scilit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound b-Lactamase Substrate [sigmaaldrich.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. This compound, beta-lactamase substrate, Yellow chromogenic beta-lactamase substrate (CAS 80072-86-2) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
The Discovery and History of CENTA: A Chromogenic Substrate for β-Lactamase Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CENTA is a chromogenic cephalosporin (B10832234) that has become a valuable tool in the study of β-lactamases, the primary mechanism of bacterial resistance to β-lactam antibiotics. First described in 1982, this compound undergoes a distinct color change upon hydrolysis of its β-lactam ring by these enzymes, providing a straightforward and quantifiable method for detecting their presence and activity. This technical guide delves into the discovery, history, and core methodologies associated with this compound, offering a comprehensive resource for its application in research and drug development.
History and Discovery
This compound was first introduced as a novel diagnostic reagent by Jones et al. in 1982.[1][2] Their initial in vitro evaluation demonstrated its utility as a chromogenic substrate, changing from a light yellow to a chrome yellow color upon enzymatic cleavage. This characteristic offered a promising alternative to other chromogenic substrates like nitrocefin (B1678963) and PADAC for the rapid detection of β-lactamase-producing bacteria.[1][3][4]
Subsequent research, notably by Bebrone et al. in 2001, provided a detailed kinetic characterization of this compound with a wide array of β-lactamases from different classes.[3][4][5][6][7][8] This work solidified this compound's role not just as a qualitative indicator, but as a robust substrate for in-depth kinetic studies, contributing significantly to the understanding of β-lactamase enzymology and the development of β-lactamase inhibitors.[3][4]
Chemical Properties
This compound, with the chemical name 7-β-(2-thienylacetamido)-3-(2-(4-nitro-3-carboxy-phenylthio)acetamido)-ceph-3-em-4-carboxylic acid, is a synthetic cephalosporin.[4] A key advantage of this compound is its high solubility in aqueous buffers, unlike nitrocefin which requires an organic solvent for stock solutions.[4]
| Property | Value | Reference |
| Molecular Formula | C21H17N3O8S3 | [4] |
| Molecular Weight | 535.6 Da | [4] |
| Absorbance (Unhydrolyzed) | ~340 nm | [1][2] |
| Absorbance (Hydrolyzed) | ~405 nm | [1][2][4] |
| Molar Extinction Coefficient Change (Δε) at 405 nm | +6400 M⁻¹cm⁻¹ | [4][9] |
Mechanism of Action
The core utility of this compound lies in the chromogenic shift that occurs upon the hydrolysis of its β-lactam ring by a β-lactamase. This enzymatic cleavage disrupts the conjugated system of the molecule, leading to a change in its light-absorbing properties. The increase in absorbance at 405 nm is directly proportional to the rate of hydrolysis, allowing for real-time monitoring of enzyme activity.
Caption: Enzymatic hydrolysis of the this compound substrate by β-lactamase.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound have been described in the literature. The original method starts from cephalothin (B1668815), while a more recent, improved synthesis begins with 7-aminocephalosporanic acid (7-ACA).
Original Synthesis from Cephalothin (Bebrone et al., 2001)
This protocol involves the preparation of 3-carboxyl-4-nitrothiophenol (TNB) followed by its reaction with cephalothin.
-
Preparation of TNB:
-
Dissolve 5,5′-dithio-bis-(2-nitrobenzoic acid) in an aqueous solution of 0.5 M Tris base.
-
Adjust the pH to 8.0 with 6 M HCl.
-
Add dithiothreitol (B142953) and stir for 10 minutes at 22°C. The solution will turn orange-red.
-
Extract the solution multiple times with ethyl acetate.
-
Acidify the aqueous phase to pH 1.5 with 6 M HCl.
-
Collect the precipitated TNB by filtration, wash, and dry.[3][4]
-
-
Synthesis of this compound:
-
Dissolve the sodium salt of cephalothin and an equimolar amount of TNB in water.
-
Adjust the pH to 7.0 with 1 M NaOH.
-
Stir the solution for 6 hours at 65°C.
-
After cooling, extract the solution with ethyl acetate.
-
Acidify the aqueous phase to pH 2.0 with 1 M HCl and extract again with ethyl acetate.
-
Wash the combined organic phases with water, dry over MgSO4, and evaporate to dryness.
-
The sodium salt of this compound is obtained by dissolving the residue in water with one equivalent of NaHCO3 and then freeze-drying.[3][4]
-
Caption: Workflow for the original synthesis of this compound from cephalothin.
Improved Synthesis from 7-ACA (Quotadamo et al., 2016)
This improved method offers a higher overall yield (75%) through a three-step process starting from the more readily available 7-aminocephalosporanic acid (7-ACA).[10] This procedure avoids the need for protecting groups on the cephem ring's carboxylic acid.[10]
β-Lactamase Kinetic Assays
The hydrolysis of this compound can be monitored spectrophotometrically to determine key kinetic parameters of β-lactamase activity.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.0). Due to its high solubility, organic solvents are not necessary.[4]
-
Purify the β-lactamase of interest.
-
-
Assay Conditions:
-
Data Acquisition:
-
Data Analysis:
-
Determine the Michaelis-Menten constants, Km and kcat, by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression or a linearized plot (e.g., Hanes-Woolf plot).[4]
-
References
- 1. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound, beta-lactamase substrate, Yellow chromogenic beta-lactamase substrate (CAS 80072-86-2) | Abcam [abcam.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Unable to Fulfill Request: The Role of "Centa" in Antibiotic Resistance Studies
Following a comprehensive search of scientific literature and publicly available data, we have been unable to identify any protein, gene, signaling pathway, or other biological entity referred to as "Centa" in the context of antibiotic resistance studies.
The initial search queries for "this compound" and its potential roles in antibiotic resistance did not yield any relevant results. The term does not appear in established databases of proteins, genes, or in published research on antimicrobial resistance mechanisms.
This suggests one of the following possibilities:
-
"this compound" may be a misspelling of a known biological entity. Without the correct terminology, it is impossible to retrieve the specific data and protocols requested.
-
The term may be a novel or proprietary designation not yet widely used or published in scientific literature. In this case, the information required to create an in-depth technical guide is not in the public domain.
-
The term may be used in a highly specialized or internal context not accessible through public search engines.
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-
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-
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An In-depth Technical Guide to the Hydrolysis of CENTA by β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of CENTA, a chromogenic cephalosporin (B10832234), as a substrate for studying the activity of β-lactamase enzymes. β-Lactamases are the primary mechanism of bacterial resistance to β-lactam antibiotics, and understanding their function is critical for the development of new therapeutic strategies.[1][2][3] this compound serves as an invaluable tool in this research, allowing for the direct, real-time measurement of enzyme kinetics.[4][5][6]
The Mechanism of this compound Hydrolysis
This compound is a cephalosporin derivative that undergoes a distinct color change upon hydrolysis of its β-lactam ring by a β-lactamase.[7] The intact molecule is light yellow, with an absorbance maximum around 340 nm. When the enzyme cleaves the endocyclic amide bond in the β-lactam ring, it triggers the expulsion of the 3'-leaving group, a chromophore (3-carboxyl-4-nitrothiophenol).[4][6] This released product results in a shift in the maximum absorbance to approximately 405 nm, producing a visible chrome yellow color.[7][8] This bathochromic shift allows for the continuous spectrophotometric monitoring of the hydrolysis reaction.[4][8]
Quantitative Analysis: Kinetic Parameters
This compound has been characterized as a substrate for a wide array of β-lactamases across all Ambler classes. It is generally a good substrate for most enzymes, with the notable exception of certain metallo-β-lactamases that are highly specific for carbapenems, such as the Aeromonas hydrophila metalloenzyme.[4][5][9] The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of the enzyme's efficiency in hydrolyzing the substrate.
Table 1: Kinetic Parameters for the Hydrolysis of this compound by Various β-Lactamases
| β-Lactamase (Source) | Ambler Class | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| TEM-1 (E. coli) | A | 110 | 1,200 | 1.1 x 10⁷ |
| SHV-1 | A | 130 | 1,200 | 9.2 x 10⁶ |
| CTX-M-9 | A | 110 | 1,200 | 1.1 x 10⁷ |
| NMC-A | A | 20 | 1,100 | 5.5 x 10⁷ |
| Sme-1 | A | 15 | 1,000 | 6.7 x 10⁷ |
| PC1 (S. aureus) | A | 25 | 2.5 | 1.0 x 10⁵ |
| B. cereus 569/H/9 | B | 100 | 2,000 | 2.0 x 10⁷ |
| IMP-1 | B | 430 | 600 | 1.4 x 10⁶ |
| VIM-1 | B | 95 | 17 | 1.8 x 10⁵ |
| CfiA (B. fragilis) | B | 10 | 0.05 | 5.0 x 10³ |
| CphA (A. hydrophila) | B | >100 | <5 μM h⁻¹ | - |
| P99 (E. cloacae) | C | 60 | 1,500 | 2.5 x 10⁷ |
| AmpC (E. coli) | C | 55 | 1,600 | 2.9 x 10⁷ |
| OXA-10 | D | 100 | 1,000 | 1.0 x 10⁷ |
| OXA-2 | D | 35 | 0.07 | 2.0 x 10³ |
Data compiled from Bebrone et al. (2001). All experiments were performed at 30°C in 50 mM sodium phosphate (B84403) (pH 7.0). For class B metallo-β-lactamases, 100 μM ZnSO₄ was added.[4]
Experimental Protocols for Kinetic Analysis
The following section details a generalized protocol for determining the kinetic parameters of a β-lactamase using this compound.
-
Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.0. For metallo-β-lactamases (Class B), supplement the buffer with 100 μM ZnSO₄.[4]
-
This compound Stock Solution: A key advantage of this compound is its high solubility in aqueous buffers, unlike nitrocefin (B1678963) which requires organic solvents like DMSO.[4] Dissolve this compound powder in the assay buffer to create a concentrated stock solution (e.g., 10-20 mM). Determine the precise concentration spectrophotometrically.
-
Enzyme Solution: Purify the β-lactamase of interest. Prepare a stock solution of the enzyme in the assay buffer. The final concentration used in the assay will depend on the enzyme's activity but is typically in the nanomolar range.
The hydrolysis of this compound can be monitored by observing the increase in absorbance at 405 nm (Δε = +6,400 M⁻¹cm⁻¹) or the decrease in absorbance at 346 nm (Δε = -2,500 M⁻¹cm⁻¹).[4]
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to record absorbance at 405 nm. Ensure the temperature is controlled, typically at 30°C.[4]
-
Assay Mixture: In a cuvette, combine the assay buffer and a range of this compound concentrations that bracket the expected Km value.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme solution to the cuvette. Mix quickly and immediately begin recording the absorbance over time.
-
Data Acquisition: Record the initial reaction rates (v₀) from the linear phase of the absorbance curve for each substrate concentration.
-
Data Analysis: Determine the kinetic parameters (Km and kcat) by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.[4] Alternatively, a Hanes-Woolf plot or other linearization method can be used.[4]
References
- 1. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biogenesis of β-lactamase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 4. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
physical and chemical properties of Centa
An in-depth technical guide on the physical and chemical properties of a specific, scientifically recognized substance is not possible for the topic "Centa" as it does not correspond to a known chemical entity in scientific databases. Searches for "this compound" primarily yield results related to brand names, companies, or acronyms, which are not relevant to the user's request for a technical whitepaper aimed at researchers, scientists, and drug development professionals.
To generate the requested in-depth guide, a specific and recognized chemical or biological substance name is required. For instance, providing a name like "aspirin," "ibuprofen," or a specific protein would allow for the retrieval of the necessary physical and chemical data, experimental protocols, and relevant signaling pathways.
Without a valid scientific subject, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.
Understanding the Substrate Specificity of CENTA: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the substrate specificity of CENTA, a chromogenic cephalosporin. It is important to note that the available scientific literature refers to this compound as a synthetic molecule used as a substrate for β-lactamase enzymes, rather than a protein itself. This guide will focus on the characteristics of this compound as a substrate, the experimental protocols for its use, and the kinetic data associated with its hydrolysis by various β-lactamases. This information is crucial for researchers and professionals involved in the study of antibiotic resistance and the development of new β-lactamase inhibitors.
This compound serves as a valuable tool in microbiology and biochemistry, allowing for the convenient kinetic study of β-lactamases and their detection in crude extracts or during purification processes.[1][2][3] Its hydrolysis by β-lactamases results in a distinct color change, which can be monitored spectrophotometrically to determine enzyme activity.[1][4]
Quantitative Data: Kinetic Parameters of this compound Hydrolysis by β-Lactamases
The following table summarizes the kinetic parameters for the hydrolysis of this compound by a representative set of β-lactamases from different classes. This data allows for a direct comparison of the substrate specificity of these enzymes for this compound. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| β-Lactamase | Class | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
| TEM-1 | A | 14 | 4.5 | 0.32 |
| SHV-1 | A | 17 | 66 | 3.88 |
| NMCA | A | 31 | 0.15 | 0.005 |
| TOHO-1 | A | 0.26 | 3 | 11.54 |
| M. tuberculosis | A | - | - | - |
| S. aureus PC1 | A | - | - | - |
| B. cereus 569/H/9 | B | 1.8 | 430 | 238.89 |
| CphA (A. hydrophila) | B | No Hydrolysis | - | - |
| IMP-1 | B | 0.7 | 95 | 135.71 |
| CfiA (B. fragilis) | B | 17 | 5.6 | 0.33 |
| BlaB (E. gergoviae) | B | 5 | - | - |
| VIM-1 | B | - | - | - |
| E. cloacae 908R | C | 600 | 0.7 | 0.001 |
| P. aeruginosa | C | - | - | - |
| C. freundii | C | - | - | - |
| ACT-1 | C | - | - | - |
| OXA-10 | D | 95 | 17 | 0.18 |
| OXA-2 | D | 5 | - | - |
Note: Some kinetic data for M. tuberculosis, S. aureus PC1, P. aeruginosa, C. freundii, ACT-1, BlaB, VIM-1, and OXA-2 with this compound were not available in the provided search results. The low Km values were often measured as Kis using a reporter substrate.[1]
Experimental Protocols
Synthesis of this compound
This compound can be prepared from the commercially available drug cephalothin (B1668815). The synthesis involves the following key steps:
-
Preparation of 3-carboxyl-4-nitrothiophenol (TNB): This is achieved by dissolving 5,5′-dithio-bis-(2-nitrobenzoic acid) in an aqueous solution.[2]
-
Reaction with Cephalothin: The prepared TNB is then reacted with cephalothin to yield this compound.[2]
-
Purification: The final product can be purified to greater than 98% purity.[4]
Kinetic Assays for β-Lactamase Activity using this compound
The hydrolysis of this compound by β-lactamases can be monitored spectrophotometrically.[1]
Materials:
-
This compound substrate solution[4]
-
Purified β-lactamase enzyme or crude bacterial extract
-
Appropriate buffer solution (e.g., 50 mM sodium phosphate, pH 7.0)[1]
-
For metallo-β-lactamases, the buffer should be supplemented with ZnSO4 (e.g., 100 μM).[1]
-
Spectrophotometer capable of measuring absorbance at 346 nm or 405 nm.[1][4]
Procedure:
-
Prepare a reaction mixture containing the buffer and the desired concentration of this compound.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).[1]
-
Initiate the reaction by adding the β-lactamase enzyme solution.
-
Continuously monitor the change in absorbance at either 346 nm (Δε = -2,500 M⁻¹cm⁻¹) or 405 nm (Δε = +6,400 M⁻¹cm⁻¹).[1][4]
-
Record the initial rate of the reaction (v₀) from the linear portion of the absorbance versus time plot.[1]
-
To determine Km and kcat values, repeat the assay with varying concentrations of this compound.[5]
-
The kinetic parameters can then be calculated by fitting the initial rate data to the Michaelis-Menten equation using a suitable linearization method like the Lineweaver-Burk plot.[5]
Visualizations
Experimental Workflow for Determining β-Lactamase Activity
The following diagram illustrates the general workflow for assessing the kinetic parameters of a β-lactamase using this compound as a substrate.
References
- 1. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, beta-lactamase substrate, Yellow chromogenic beta-lactamase substrate (CAS 80072-86-2) | Abcam [abcam.com]
- 5. Untitled Document [ucl.ac.uk]
Unveiling Molecular Insights: A Technical Guide to Absorbance Spectrum Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of absorbance spectrum analysis, a cornerstone technique in modern research and drug development. From fundamental principles to advanced applications, this document outlines the methodologies required to characterize and quantify chemical and biological entities. While the illustrative data herein is presented for a hypothetical compound, "Centa," the protocols and analytical frameworks are universally applicable, empowering researchers to effectively analyze their specific molecules of interest.
Core Principles of Absorbance Spectroscopy
Absorbance spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths.[1][2][3] When a molecule absorbs light, electrons are promoted from a ground state to a higher energy excited state.[2][4][5] The specific wavelengths of light absorbed correspond to the energy difference between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores.[4][6]
The relationship between absorbance and the concentration of a substance in solution is described by the Beer-Lambert Law, which is fundamental to quantitative analysis.[7][8][9][10] The law states that absorbance (A) is directly proportional to the molar absorptivity (ε), the path length of the light through the sample (b), and the concentration of the analyte (c).
Beer-Lambert Law: A = εbc[11]
This linear relationship allows for the precise determination of a compound's concentration by measuring its absorbance at a specific wavelength.[10][11]
Experimental Protocol: Obtaining the Absorbance Spectrum
A precise and reproducible experimental protocol is critical for obtaining high-quality absorbance data. The following section details a standard operating procedure for analyzing a sample using a UV-Vis spectrophotometer.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for stability and accuracy.[12]
-
Cuvettes: Quartz cuvettes are required for measurements in the UV range (below 340 nm), while glass or plastic cuvettes can be used for the visible range. Ensure cuvettes are clean and free of scratches.[13][14]
-
Solvent: The solvent used to dissolve the sample must be transparent in the wavelength range of interest.[12][14] A "blank" or reference cuvette containing only the solvent is used to zero the spectrophotometer.[14][15][16]
-
Sample: The analyte of interest, in this case, our hypothetical "this compound," dissolved in the chosen solvent.
Step-by-Step Measurement Protocol
-
Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Wavelength Selection: For a new compound, a full spectrum scan is performed to determine the wavelength of maximum absorbance (λmax).[13][17] Quantitative measurements are most sensitive and reliable when performed at λmax.[13]
-
Blanking/Zeroing: Fill a clean cuvette with the solvent being used for the sample. Place it in the reference beam path of the spectrophotometer and run a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.[16][17]
-
Sample Preparation: Prepare a series of standard solutions of the analyte at known concentrations.[17] For quantitative analysis, it is crucial to create a calibration curve from these standards.[13][17][18]
-
Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the sample beam path and initiate the scan.
-
Data Acquisition: Record the absorbance spectrum, noting the absorbance value at the predetermined λmax.
Data Presentation and Quantitative Analysis
Clear and structured data presentation is essential for interpretation and comparison.
Spectral Data Summary
For a novel compound, the key spectral features should be summarized.
| Parameter | Value |
| λmax 1 | 275 nm |
| Molar Absorptivity (ε) at λmax 1 | 12,500 M⁻¹cm⁻¹ |
| λmax 2 | 410 nm |
| Molar Absorptivity (ε) at λmax 2 | 3,200 M⁻¹cm⁻¹ |
| Solvent | Ethanol |
| Temperature | 25°C |
A summary of key absorbance characteristics for the hypothetical "this compound."
Calibration Curve for Quantitative Analysis
To determine the concentration of an unknown sample, a calibration curve is constructed by plotting the absorbance of standard solutions versus their known concentrations.[17][18]
| Concentration (µM) | Absorbance at λmax (275 nm) |
| 1.0 | 0.012 |
| 2.5 | 0.031 |
| 5.0 | 0.063 |
| 7.5 | 0.094 |
| 10.0 | 0.125 |
Standard solutions of "this compound" used to generate a calibration curve.
The resulting plot should be linear, and the equation of the line (derived from linear regression) can be used to calculate the concentration of unknown samples.[10]
Visualizing Workflows and Pathways
Diagrams are invaluable for representing experimental workflows and biological signaling pathways. The following are generated using the DOT language.
Experimental Workflow for Quantitative Analysis
Workflow for quantitative analysis using UV-Vis spectroscopy.
Hypothetical Signaling Pathway Inhibition
In drug development, absorbance-based assays can be used to measure the activity of enzymes in a signaling pathway. This diagram illustrates a hypothetical pathway where "this compound" acts as an inhibitor.
Hypothetical signaling pathway showing inhibition by "this compound."
Applications in Drug Development
Absorbance spectroscopy is a versatile tool in the pharmaceutical industry, with applications spanning the entire drug development pipeline.[19][20][21]
-
Purity Assessment: The absorbance spectrum can serve as a fingerprint for a compound. Impurities may lead to changes in the spectrum, such as shifts in λmax or the appearance of new peaks.
-
Concentration Determination: As detailed above, this is one of the most common applications, crucial for dose formulation and quality control.[18][22]
-
Reaction Kinetics: By monitoring the change in absorbance over time, the rate of a chemical reaction can be determined. This is particularly useful for studying enzyme kinetics.
-
Binding Studies: Changes in the absorbance spectrum upon the addition of a binding partner (e.g., protein-ligand binding) can be used to determine binding constants.
-
Protein and Nucleic Acid Quantification: The intrinsic absorbance of tryptophan and tyrosine residues at 280 nm allows for the rapid quantification of proteins. Similarly, nucleic acids can be quantified by their absorbance at 260 nm.
This guide provides a foundational framework for the application of absorbance spectrum analysis. For any specific compound, researchers must empirically determine the optimal experimental conditions and validate the methodology to ensure accurate and reproducible results.
References
- 1. Absorption spectroscopy - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. azooptics.com [azooptics.com]
- 4. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ejournal.upi.edu [ejournal.upi.edu]
- 9. ulm.edu [ulm.edu]
- 10. Why is quantitative analysis always done in Absorbance rather than %Transmission? : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. kbcc.cuny.edu [kbcc.cuny.edu]
- 12. agilent.com [agilent.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ossila.com [ossila.com]
- 15. sparrow.up.poznan.pl [sparrow.up.poznan.pl]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. science.valenciacollege.edu [science.valenciacollege.edu]
- 18. researchgate.net [researchgate.net]
- 19. Subvisible (2-100 μm) Particle Analysis During Biotherapeutic Drug Product Development: Part 1, Considerations and Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Expectations for Phase-Appropriate Drug Substance and Drug Product Specifications for Early-Stage Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aspe.hhs.gov [aspe.hhs.gov]
- 22. youtube.com [youtube.com]
Methodological & Application
Application Notes: Utilizing Centa for Sensitive Detection of β-Lactamase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-lactamases are a diverse family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the β-lactam ring. The detection and characterization of β-lactamase activity are crucial for understanding antibiotic resistance mechanisms and for the development of new β-lactamase inhibitors. Centa, a chromogenic cephalosporin (B10832234), serves as an excellent substrate for in vitro β-lactamase assays.[1][2][3] Upon enzymatic cleavage by β-lactamases, this compound undergoes a distinct color change, allowing for a straightforward and quantitative measurement of enzyme activity.[3][4] This application note provides a detailed protocol for the use of this compound in β-lactamase assays, including the principle of the assay, experimental procedures, and data analysis.
Principle of the Assay
The this compound assay is based on the hydrolysis of the β-lactam ring in the this compound molecule by a β-lactamase. This hydrolysis results in the release of a chromogenic leaving group, leading to a color change from a faint yellow to a vibrant chrome yellow.[3][4] The increase in absorbance at a specific wavelength, typically 405 nm, is directly proportional to the rate of this compound hydrolysis and thus, the β-lactamase activity.[2][3] This allows for the continuous monitoring of the enzymatic reaction and the determination of kinetic parameters.
Caption: Enzymatic hydrolysis of this compound by β-lactamase.
Advantages and Limitations of the this compound Assay
Advantages:
-
High Aqueous Solubility: Unlike other chromogenic substrates like nitrocefin (B1678963) which require organic solvents, this compound is highly soluble in aqueous buffers, simplifying assay preparation.[1][2]
-
Good Substrate for a Broad Range of β-Lactamases: this compound is readily hydrolyzed by β-lactamases of classes A, B, C, and D, making it a versatile tool.[2][5]
-
Stability in Serum: this compound exhibits greater stability in the presence of serum compared to other substrates, making it suitable for assays in complex biological matrices.[1][4]
-
Useful for Kinetic Studies: It is a reliable substrate for determining enzyme kinetics and for screening β-lactamase inhibitors.[2][6]
Limitations:
-
Lower Molar Extinction Coefficient: The change in molar extinction coefficient (Δɛ) for this compound (+6,400 M⁻¹cm⁻¹) is lower than that of nitrocefin, resulting in a less pronounced color change.[2]
-
Not Suitable for Agar (B569324) Plate Assays: this compound is not practical for the direct detection of β-lactamase-producing colonies on agar plates.[2][5]
-
Exception for a Specific Metallo-β-lactamase: It is not hydrolyzed by the Aeromonas hydrophila metalloenzyme.[2][5][7]
Data Presentation
Table 1: Kinetic Parameters of Various β-Lactamases with this compound
| β-Lactamase Class | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |
| Class A | TEM-1 | 95 | 13 | 0.14 |
| SHV-1 | 13 | 7.3 | 0.56 | |
| NMCA | 50 | 120 | 2.4 | |
| TOHO-1 | 20 | 200 | 10 | |
| M. tuberculosis | 250 | 0.08 | 0.0003 | |
| S. aureus PC1 | 48 | 95 | 2.0 | |
| Class B | B. cereus 569/H/9 | 60 | 6000 | 100 |
| IMP-1 | 400 | 200 | 0.5 | |
| CfiA | 7 | 5.7 | 0.8 | |
| BlaB | 4.5 | 31 | 6.9 | |
| VIM-1 | 14 | 4.5 | 0.32 | |
| Class C | E. cloacae 908R | 60 | 1800 | 30 |
| P. aeruginosa | 50 | 1500 | 30 | |
| C. freundii | 30 | 1200 | 40 | |
| ACT-1 | 10 | 1000 | 100 | |
| Class D | OXA-10 | 9 | 0.04 | 0.004 |
| OXA-2 | 95 | 13 | 0.14 |
Note: The kinetic parameters are compiled from published literature and may vary depending on the specific experimental conditions.[2][8]
Experimental Protocols
Materials and Reagents
-
This compound (can be synthesized from cephalothin)[2]
-
Purified β-lactamase or crude cell lysate containing the enzyme
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0. For metallo-β-lactamases, supplement the buffer with 100 µM ZnSO₄.[2]
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates (UV-transparent recommended)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow
Caption: General workflow for a β-lactamase assay using this compound.
Detailed Protocol for Kinetic Analysis
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in the Assay Buffer. Store in small aliquots at -20°C, protected from light.
-
Prepare serial dilutions of the purified β-lactamase in Assay Buffer to determine the optimal enzyme concentration that yields a linear rate of hydrolysis over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer to a final volume of 200 µL.
-
A fixed amount of β-lactamase solution.
-
-
Prepare a blank well containing only the Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.
-
-
Initiation of Reaction and Measurement:
-
To initiate the reaction, add varying concentrations of the this compound substrate to the wells. A typical concentration range to determine K_m is 0.1 to 10 times the expected K_m value.
-
Immediately place the microplate in the reader and start monitoring the absorbance at 405 nm.
-
Collect data at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all experimental wells.
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µM/min) using the Beer-Lambert law:
-
Rate (µM/min) = (ΔAbs/min) / (Δɛ * path length) * 10^6
-
Where Δɛ for this compound is 6400 M⁻¹cm⁻¹ and the path length is typically 1 cm (or can be determined for the specific microplate and volume).
-
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
-
Protocol for High-Throughput Screening of Inhibitors
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer, the β-lactamase solution (at a concentration that gives a robust signal), and the test compounds (inhibitors) at various concentrations.
-
Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).
-
Pre-incubate the plate for a defined period to allow for inhibitor binding.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding this compound at a concentration close to its K_m value.
-
Monitor the absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage conditions. |
| Incorrect buffer pH or composition | Verify the pH of the Assay Buffer; ensure necessary cofactors (e.g., Zn²⁺ for metallo-β-lactamases) are present. | |
| Substrate degradation | Use a fresh this compound stock solution; protect from light. | |
| High background signal | Spontaneous hydrolysis of this compound | Prepare fresh this compound solution; run a no-enzyme control to subtract background. |
| Contaminated reagents | Use fresh, high-quality reagents and sterile technique. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Optimize assay conditions (pH, temperature); add stabilizing agents if necessary. |
Conclusion
The this compound-based β-lactamase assay is a robust and convenient method for the characterization of β-lactamase activity and the screening of potential inhibitors. Its high aqueous solubility and broad substrate specificity make it a valuable tool for researchers in the fields of antibiotic resistance and drug discovery. By following the detailed protocols and considering the potential challenges outlined in this application note, researchers can obtain reliable and reproducible data to advance their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
Application Notes: The CENTA Protocol for β-Lactamase Kinetic Studies
Introduction
The CENTA protocol utilizes this compound, a chromogenic cephalosporin (B10832234), as a substrate for the kinetic analysis of β-lactamase enzymes.[1][2][3] β-lactamases are a primary mechanism of bacterial resistance to β-lactam antibiotics. Understanding their enzymatic activity is crucial for the development of new antibiotics and β-lactamase inhibitors. The this compound assay provides a direct, spectrophotometric method for measuring the rate of β-lactamase-catalyzed hydrolysis.
Principle of the Assay
The core of the protocol lies in the enzymatic hydrolysis of the β-lactam ring within the this compound molecule by a β-lactamase. This cleavage event induces a structural rearrangement in the molecule, resulting in a distinct color change from light yellow to chrome yellow.[4][5] This change in color is accompanied by an increase in absorbance at 405 nm, which can be monitored over time using a spectrophotometer. The rate of this absorbance change is directly proportional to the β-lactamase activity, allowing for the determination of key kinetic parameters.[1][4]
Advantages of the this compound Protocol
-
Aqueous Solubility: Unlike other chromogenic substrates like nitrocefin, which require organic solvents for stock solutions, this compound is highly soluble in aqueous buffers.[1][6] This simplifies assay preparation and avoids potential solvent-induced artifacts.
-
Convenience: The protocol is straightforward and can be readily adapted for high-throughput screening (HTS) of potential β-lactamase inhibitors.[1][7]
-
Broad Utility: this compound is a substrate for a wide variety of β-lactamases across different classes, making it a versatile tool for antibiotic resistance research.[1][8]
Limitations
While effective for in-vitro kinetic studies, this compound is generally not suitable for the direct detection of β-lactamase-producing bacterial colonies on agar (B569324) plates.[1][2][3]
Data Presentation
Quantitative data derived from kinetic studies using the this compound protocol are summarized below for easy reference and comparison.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Appearance | Light yellow powder | [5] |
| Hydrolyzed Product Color | Chrome yellow | [4][5] |
| Wavelength (Intact) | ~340-346 nm | [1][5] |
| Wavelength (Hydrolyzed) | ~405 nm | [1][4][5] |
| Molar Extinction Coefficient (Δε) at 405 nm | +6,400 M⁻¹cm⁻¹ | [1] |
| Solubility | Highly soluble in aqueous buffers | [1][6] |
Table 2: Kinetic Parameters of Representative β-Lactamases with this compound Substrate
| Enzyme Class | Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Class A | TEM-1 | 55 | 600 | 1.1 x 10⁷ |
| SHV-1 | 4 | 25 | 6.2 x 10⁶ | |
| Sme-1 | 110 | 1,000 | 9.1 x 10⁶ | |
| Class B | BcII | 6,000 | NH | NH |
| IMP-1 | 400 | 200 | 5.0 x 10⁵ | |
| CfiA | 40 | 7 | 1.7 x 10⁵ | |
| VIM-1 | 14 | 4.5 | 3.2 x 10⁵ | |
| Class C | E. cloacae 908R | 200 | 3,000 | 1.5 x 10⁷ |
| P. aeruginosa | 1,000 | 1,500 | 1.5 x 10⁶ | |
| Class D | OXA-10 | 14 | 1,000 | 7.1 x 10⁷ |
| OXA-2 | 4.8 | 95 | 2.0 x 10⁷ |
Data adapted from Bebrone et al. (2001). NH: Not Hyperbolic.[1][8]
Experimental Protocols & Visualizations
Principle of the this compound Assay
The fundamental process involves the enzymatic cleavage of this compound, leading to a detectable colorimetric signal.
Caption: Enzymatic hydrolysis of this compound by β-lactamase produces a colored product.
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM sodium phosphate (B84403) buffer, pH 7.0. For metallo-β-lactamases (Class B), supplement the buffer with 100 μM ZnSO₄.[1] Store at 4°C.
-
This compound Stock Solution: Due to its high aqueous solubility, this compound can be dissolved directly in the assay buffer.[1]
-
Weigh the required amount of this compound powder.
-
Dissolve in assay buffer to create a concentrated stock solution (e.g., 10 mM).
-
Protect the solution from light and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Enzyme Solution: Prepare a stock solution of purified β-lactamase in assay buffer. The final concentration used in the assay will depend on the enzyme's specific activity. Store as recommended for the specific enzyme, typically at -80°C.
Protocol 2: Standard β-Lactamase Kinetic Assay
This protocol details the measurement of β-lactamase activity at a single substrate concentration.
Caption: Workflow for measuring β-lactamase activity using the this compound protocol.
Methodology:
-
Set a spectrophotometer to read absorbance at 405 nm and equilibrate the measurement chamber to 30°C.[1]
-
In a quartz cuvette, prepare the reaction mixture by adding the assay buffer and the desired concentration of this compound (e.g., 100 μM). The total volume is typically 500 μL or 1 mL.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
To initiate the reaction, add a small volume of the β-lactamase enzyme solution and mix quickly but gently.
-
Immediately begin recording the absorbance at 405 nm continuously for a set period (e.g., 3-5 minutes).
-
The initial reaction velocity (V₀) is determined from the slope of the linear portion of the absorbance vs. time plot.
-
Convert the rate from absorbance units/min to M/s using the Beer-Lambert law (V₀ = slope / Δε), where Δε is 6,400 M⁻¹cm⁻¹ and the path length is typically 1 cm.[1]
Protocol 3: Determination of K_m and k_cat
This protocol is an extension of the standard assay, designed to determine the Michaelis-Menten kinetic parameters.
Methodology:
-
Perform the standard kinetic assay (Protocol 2) using a range of this compound concentrations, typically spanning from 0.1 x K_m to 10 x K_m.
-
For each this compound concentration, calculate the initial reaction velocity (V₀).
-
Plot the initial velocities (V₀) against the corresponding this compound concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression software to determine the values for K_m and V_max.[1]
-
Calculate the catalytic constant, k_cat, using the equation: k_cat = V_max / [E], where [E] is the total enzyme concentration in the assay.
Protocol 4: High-Throughput Screening (HTS) for Inhibitors
The this compound protocol is well-suited for identifying and characterizing β-lactamase inhibitors in a multi-well plate format.
Caption: General workflow for screening β-lactamase inhibitors using this compound.
Methodology:
-
In a 96- or 384-well plate, add the assay buffer, β-lactamase enzyme, and the test compound (or vehicle control).
-
Allow the enzyme and test compound to pre-incubate for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding a concentrated solution of this compound to all wells simultaneously using a multi-channel pipette or automated dispenser.
-
Immediately place the plate in a microplate reader and monitor the change in absorbance at 405 nm over time (kinetic read) or after a fixed incubation period (endpoint read).
-
Calculate the percent inhibition for each compound relative to the vehicle control. Promising hits can be further characterized by determining their IC₅₀ values and mechanism of inhibition.
References
- 1. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Use of Centa Stock Solution
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Centa is a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer and other diseases. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in downstream applications. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell-based assays.
Properties of this compound
A summary of the physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
Solubility of this compound
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the solubility of this compound at room temperature (25°C).
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 100 | 222 |
| Ethanol | 25 | 55.5 |
| Methanol | 15 | 33.3 |
| PBS (pH 7.4) | <0.1 | Insoluble |
Note: For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh out 4.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the 10 mM this compound stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay Using this compound
This protocol provides a general procedure for assessing the effect of this compound on cell viability using a resazurin-based assay.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
Resazurin-based cell viability reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) with the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the resazurin-based cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Stability and Storage
Proper storage of this compound stock solutions is critical to maintain their stability and activity.
| Storage Condition | Solvent | Stability |
| -20°C | DMSO | Stable for up to 3 months |
| -80°C | DMSO | Stable for up to 12 months |
| Room Temperature | DMSO | Unstable, use immediately |
| 4°C | DMSO | Stable for up to 1 week |
Note: Avoid repeated freeze-thaw cycles. It is recommended to use an aliquot only once.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution and its application in a cell-based assay.
Caption: Workflow for this compound stock solution preparation and use.
This compound Signaling Pathway
This compound inhibits the PI3K/Akt signaling pathway, which plays a key role in cell survival and proliferation.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Application Notes and Protocols: CENTA for the Detection of β-Lactamase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-lactamases are a diverse family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins. The detection and characterization of β-lactamase activity are crucial for understanding resistance mechanisms and for the development of new antibiotics and β-lactamase inhibitors. CENTA is a chromogenic cephalosporin (B10832234) substrate that provides a reliable and convenient method for the kinetic analysis of β-lactamases and for screening potential inhibitors. Upon hydrolysis by a β-lactamase, this compound undergoes a distinct color change, allowing for the spectrophotometric quantification of enzyme activity.[1][2][3][4]
Principle of the Assay
This compound is a cephalosporin derivative that contains a β-lactam ring. When a β-lactamase enzyme is present, it catalyzes the hydrolysis of the amide bond in the β-lactam ring. This irreversible reaction leads to the opening of the ring and the release of a chromophore. The intact this compound molecule is light yellow, and upon hydrolysis, it turns to a chrome yellow color, which can be quantified by measuring the increase in absorbance at approximately 405 nm.[2][3][4] The rate of this color change is directly proportional to the β-lactamase activity.
Figure 1: Signaling pathway of this compound hydrolysis by β-lactamase.
Advantages of this compound
This compound offers several advantages over other chromogenic substrates like nitrocefin (B1678963):
-
High Aqueous Solubility: Unlike nitrocefin, which requires stock solutions to be prepared in organic solvents like DMSO or DMF, this compound is highly soluble in aqueous buffers.[5][6] This simplifies assay preparation and avoids potential solvent effects on enzyme activity.
-
Stability: this compound exhibits greater stability in the presence of serum compared to nitrocefin, making it a more robust substrate for assays in complex biological matrices.[4][6]
-
Favorable Kinetics for Certain Enzymes: For some β-lactamases, such as the OXA-2 class D enzyme, this compound does not exhibit the initial "burst" of activity seen with nitrocefin, which can simplify kinetic analysis.[5]
Comparison with Nitrocefin
While both this compound and nitrocefin are effective chromogenic substrates, they have distinct properties that make them suitable for different applications.
| Feature | This compound | Nitrocefin |
| Color Change | Light yellow to chrome yellow[2][3] | Yellow to red[7] |
| Wavelength (Intact) | ~340 nm[3][4] | ~380-390 nm[6][7] |
| Wavelength (Hydrolyzed) | ~405 nm[2][3][4] | ~486-500 nm[6][7] |
| Molar Extinction Coefficient (Δε) | +6,400 M⁻¹cm⁻¹ at 405 nm[5] | +17,500 M⁻¹cm⁻¹ at 486 nm[5] |
| Aqueous Solubility | High[5][6] | Requires DMSO or DMF[5][6] |
| Suitability for Plate Assays | Not practical for direct colony detection on agar (B569324) plates[1][5] | Can be used for direct colony testing[6] |
Experimental Protocols
Materials
-
This compound β-Lactamase Substrate (Biotechnology Grade)[8][9]
-
β-lactamase enzyme (purified or in crude extract)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates (clear, flat-bottom)
-
Pipettes and tips
-
For inhibitor screening: β-lactamase inhibitors
Protocol 1: Detection of β-Lactamase Activity
This protocol is designed to measure the activity of a β-lactamase sample.
Figure 2: Experimental workflow for β-lactamase activity detection.
1. Preparation of Reagents:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer. Store protected from light at -20°C.
- Working this compound Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the assay buffer just before use.
- Enzyme Solution: Prepare serial dilutions of the β-lactamase sample in the assay buffer.
2. Assay Procedure: a. To each well of a 96-well microplate, add 50 µL of the assay buffer. b. Add 25 µL of the diluted enzyme solution to the respective wells. Include a negative control with buffer only. c. Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes. d. Initiate the reaction by adding 25 µL of the working this compound solution to each well. e. Immediately measure the absorbance at 405 nm every minute for 10-30 minutes using a microplate reader.
3. Data Analysis: a. Plot the absorbance at 405 nm against time for each enzyme concentration. b. Determine the initial reaction velocity (V₀) from the linear portion of the curve. c. Enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (Slope of linear phase × Total assay volume) / (Δε × Path length × Enzyme volume) where Δε = +6,400 M⁻¹cm⁻¹
Protocol 2: Screening for β-Lactamase Inhibitors
This protocol is adapted for high-throughput screening of potential β-lactamase inhibitors.
Figure 3: Logical relationship for β-lactamase inhibitor screening.
1. Preparation of Reagents:
- Prepare this compound and enzyme solutions as described in Protocol 1.
- Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.
2. Assay Procedure: a. To each well of a 96-well microplate, add 50 µL of the assay buffer. b. Add 10 µL of the inhibitor solution to the test wells. Add 10 µL of buffer to the positive control (no inhibitor) and negative control (no enzyme) wells. c. Add 20 µL of the diluted enzyme solution to the test and positive control wells. Add 20 µL of buffer to the negative control wells. d. Incubate the plate at the desired temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction. e. Initiate the reaction by adding 20 µL of the working this compound solution to all wells. f. Immediately measure the absorbance at 405 nm at regular intervals.
3. Data Analysis: a. Calculate the initial reaction velocity for each well. b. Determine the percent inhibition using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] × 100 c. For potent inhibitors, determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a versatile and user-friendly chromogenic substrate for the detection and kinetic characterization of β-lactamase activity. Its excellent aqueous solubility and stability make it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols provided herein offer a starting point for the reliable measurement of β-lactamase activity and the screening of potential inhibitors, contributing to the ongoing efforts to combat antibiotic resistance.
References
- 1. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nitrocefin - Wikipedia [en.wikipedia.org]
- 8. moleculardepot.com [moleculardepot.com]
- 9. bluetigerscientific.com [bluetigerscientific.com]
Application Notes and Protocols: Utilizing Centa for β-Lactamase Analysis in Crude Bacterial Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of β-lactamase-producing bacteria pose a significant threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. The study of these enzymes, often directly from their native bacterial environment, is crucial for understanding resistance mechanisms and for the discovery of novel β-lactamase inhibitors. Centa, a chromogenic cephalosporin (B10832234), serves as a valuable tool for these investigations. Upon hydrolysis of its β-lactam ring by a β-lactamase, this compound undergoes a distinct color change, providing a direct spectrophotometric measure of enzyme activity.[1]
These application notes provide detailed protocols for the use of this compound in crude bacterial extracts to detect and quantify β-lactamase activity and to screen for potential inhibitors. This compound is readily hydrolyzed by a broad spectrum of β-lactamases, with the notable exception of the Aeromonas hydrophila metalloenzyme.[2][3] Its high solubility in aqueous buffers offers an advantage over other chromogenic substrates like nitrocefin, which may require organic solvents.[4]
Applications
This compound is a versatile substrate suitable for a range of applications in the study of β-lactamases within crude bacterial extracts:
-
Kinetic Studies: Elucidation of enzyme kinetics (Km and kcat) to characterize β-lactamase activity.[2]
-
Detection of β-Lactamase Activity: Rapid and sensitive detection of β-lactamase presence in bacterial lysates.[3][4]
-
High-Throughput Screening (HTS): Screening of compound libraries to identify novel β-lactamase inhibitors.[4][5]
-
Enzyme Purification: Monitoring β-lactamase activity in fractions during purification processes.[2][4]
Quantitative Data: Kinetic Parameters of β-Lactamases with this compound
The following table summarizes the kinetic constants of various β-lactamases with this compound as a substrate. This data is crucial for comparative studies and for designing kinetic assays.
| β-Lactamase | Class | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |
| TEM-1 | A | 14 | 4.5 | 0.32 |
| SHV-1 | A | 40 | 7 | 0.18 |
| Sme-1 | A | 1 | 400 | 400 |
| M. tuberculosis | A | 2.5 | 10 | 4 |
| S. aureus PC1 | A | 4.8 | 95 | 20 |
| BcII | B | 6,000 | - | - |
| IMP-1 | B | 1 | 400 | 400 |
| VIM-1 | B | 1.8 | 430 | 239 |
| CphA | B | - | No Hydrolysis | - |
| P99 | C | 0.4 | 9 | 22.5 |
| GC1 | C | 0.25 | 1.5 | 6 |
| OXA-10 | D | 0.4 | 9 | 22.5 |
| OXA-2 | D | 4.8 | 95 | 20 |
Data sourced from Bebrone et al., 2001.[4]
Experimental Protocols
Protocol 1: Preparation of Crude Bacterial Extract
This protocol describes the preparation of a crude cell lysate containing β-lactamases from a bacterial culture.
Materials:
-
Bacterial culture grown to mid-log phase (OD600 ≈ 0.3-0.6)[6]
-
5 mM HEPES buffer, pH 7.2[6]
-
Lysis buffer (e.g., 50 mM Sodium Phosphate buffer, pH 7.0)[7]
-
Protease inhibitor cocktail (optional)
-
Sonicator or French press[6]
-
Centrifuge (capable of >10,000 x g)
Procedure:
-
Harvest bacterial cells from the culture by centrifugation at 7,000 x g for 15 minutes.[6]
-
Wash the cell pellet twice with 5 mM HEPES buffer (pH 7.2) to remove media components.[6]
-
Resuspend the cell pellet in a small volume of lysis buffer (e.g., 1/100th of the original culture volume).[6]
-
Disrupt the cells by sonication on ice (e.g., 3 cycles of 1-minute bursts at 35% amplitude) or by using a French press.[6]
-
Clarify the lysate by centrifugation at high speed (e.g., 16,000 - 23,000 x g) for 20-30 minutes at 4°C to pellet cell debris.[6][8]
-
Carefully collect the supernatant, which is the crude bacterial extract containing the β-lactamase.[6]
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.
Protocol 2: Determination of β-Lactamase Activity using this compound
This protocol outlines the spectrophotometric measurement of β-lactamase activity in a crude bacterial extract using this compound.
Materials:
-
Crude bacterial extract (from Protocol 1)
-
This compound solution (stock solution prepared in an appropriate buffer, e.g., PBS)
-
Assay buffer (e.g., 50 mM Sodium Phosphate buffer, pH 7.0)[7]
-
96-well microplate (clear, flat-bottom)[9]
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of this compound in the assay buffer. The final concentration in the assay will depend on the specific β-lactamase being studied (refer to Km values in the data table). A concentration of 100 μM is often a good starting point.[4]
-
In a 96-well plate, add a specific volume of the crude bacterial extract (e.g., 1-50 µL) to each well.[8][9]
-
Add assay buffer to bring the total volume in each well to a desired pre-reaction volume (e.g., 180 µL).
-
Initiate the reaction by adding the this compound working solution to each well to reach the final desired concentration and a final volume (e.g., 200 µL).
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader.[1][4] The hydrolysis of this compound results in an increase in absorbance at this wavelength.[10][11]
-
Calculate the initial rate of the reaction (V0) from the linear portion of the absorbance vs. time curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the hydrolyzed this compound product (+6,400 M-1cm-1 at 405 nm), c is the concentration, and l is the path length.[4]
Protocol 3: Screening for β-Lactamase Inhibitors using this compound
This protocol provides a method for screening potential β-lactamase inhibitors in a crude bacterial extract.
Materials:
-
Crude bacterial extract (from Protocol 1)
-
This compound solution
-
Assay buffer
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., clavulanic acid)[12]
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the crude bacterial extract to each well.
-
Add the test compounds at various concentrations to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with only the solvent as a negative (vehicle) control.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the interaction between the enzyme and the potential inhibitors.
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells.
-
Monitor the change in absorbance at 405 nm over time.
-
Calculate the percentage of inhibition for each test compound concentration by comparing the reaction rate in the presence of the compound to the rate of the negative control.
Visualizations
Caption: Hydrolysis of this compound by β-Lactamase.
Caption: Workflow for β-Lactamase Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beta-Lactamase Induction (Crude Preparation) - Hancock Lab [cmdr.ubc.ca]
- 7. Assessment of β-lactamase inhibition and antioxidant potential of ethanolic and aqueous leaf extracts of Irvingia gabonensis using GC-MS method - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound b-Lactamase Substrate [sigmaaldrich.com]
- 11. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalijbcrr.com [journalijbcrr.com]
Application Notes and Protocols for CENTA Assay of Chromatographic Fractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and enzyme purification, chromatographic techniques are essential for separating and isolating target molecules from complex mixtures. Following fractionation, a rapid and reliable method is required to identify the fractions containing the active enzyme of interest. The CENTA assay is a chromogenic method used for the detection and quantification of β-lactamase activity. This compound, a chromogenic cephalosporin, is hydrolyzed by β-lactamases, resulting in a color change that can be measured spectrophotometrically.[1][2][3] This application note provides a detailed protocol for the use of the this compound assay to screen and quantify β-lactamase activity in fractions obtained from chromatographic separation.
Principle of the Assay
The this compound assay relies on the enzymatic hydrolysis of the β-lactam ring in the this compound molecule by a β-lactamase. The intact this compound substrate is a yellow compound. When the β-lactam ring is cleaved, the molecular structure is altered, leading to the formation of a product with a distinct color and a different absorption spectrum.[1] The rate of this color change is directly proportional to the β-lactamase activity in the sample. By measuring the change in absorbance over time, the enzymatic activity of each chromatographic fraction can be determined. The hydrolysis of this compound can be monitored by recording the absorbance variation at 405 nm (Δε = +6,400 M⁻¹ cm⁻¹).[1]
Data Presentation
The quantitative data obtained from the this compound assay of chromatographic fractions can be effectively summarized in a purification table. This table allows for a clear comparison of enzyme activity, protein concentration, and purification fold at each step of the purification process.
Table 1: Example of a Purification Table for a Hypothetical β-Lactamase Purification
| Purification Step | Total Volume (mL) | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 100 | 500 | 10,000 | 20 | 100 | 1 |
| Ammonium Sulfate Precipitation | 20 | 150 | 8,500 | 56.7 | 85 | 2.8 |
| Ion-Exchange Chromatography (Pooled Fractions) | 15 | 25 | 7,000 | 280 | 70 | 14 |
| Size-Exclusion Chromatography (Pooled Fractions) | 10 | 5 | 5,500 | 1,100 | 55 | 55 |
*One unit of β-lactamase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmol of this compound per minute under the specified assay conditions.
Experimental Protocols
Materials and Reagents
-
This compound (β-Lactamase Substrate)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate (B84403) buffer, pH 7.0)
-
Chromatographic fractions to be assayed
-
Purified β-lactamase (for positive control and standard curve)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplates or cuvettes
-
Pipettes and sterile pipette tips
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a concentration of 10 mg/mL. Store this stock solution at -20°C, protected from light.
-
Working this compound Solution: On the day of the assay, dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh before each experiment.
-
Assay Buffer: Prepare the appropriate assay buffer and ensure the pH is adjusted correctly. For metallo-β-lactamases, it is important to use a buffer that does not chelate essential metal ions (e.g., avoid phosphate buffers if zinc is required) and supplement with the necessary divalent cations if needed.
Experimental Workflow for Screening Chromatographic Fractions
The following diagram illustrates the overall workflow for purifying an enzyme and subsequently assaying the collected fractions using the this compound assay.
Caption: Overall workflow from enzyme purification to identification of active fractions.
Detailed Protocol for this compound Assay of Chromatographic Fractions
The following protocol is designed for a 96-well microplate format, which is ideal for screening a large number of fractions.
-
Prepare the Microplate:
-
Add 10-50 µL of each chromatographic fraction to individual wells of a 96-well plate.
-
Include a "blank" well containing only the assay buffer.
-
Include a "positive control" well with a known concentration of purified β-lactamase.
-
If a standard curve is desired for absolute quantification, prepare serial dilutions of a β-lactamase standard in separate wells.
-
Adjust the volume in all wells to 50 µL with assay buffer.
-
-
Initiate the Reaction:
-
Prepare the this compound working solution.
-
Add 50 µL of the this compound working solution to each well to initiate the enzymatic reaction. The total volume in each well will be 100 µL.
-
-
Measure Absorbance:
-
Immediately place the microplate in a microplate reader.
-
Measure the absorbance at 405 nm.
-
For kinetic analysis, take readings at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes. For a simpler endpoint assay, take a single reading after a fixed incubation time (e.g., 15 minutes).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
For kinetic assays, determine the rate of change in absorbance (ΔA/min) for each fraction. The linear portion of the reaction curve should be used for this calculation.
-
The enzymatic activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * path length (cm) * Volume of Fraction (mL)) Where ε (the molar extinction coefficient for the product of this compound hydrolysis) is 6,400 M⁻¹ cm⁻¹.
-
Plot the activity of each fraction against the fraction number to generate an activity profile for the chromatography run.
-
The logical flow of the this compound assay protocol is depicted in the following diagram:
Caption: Step-by-step logical flow of the this compound assay protocol.
Conclusion
The this compound assay provides a robust and convenient method for detecting and quantifying β-lactamase activity in chromatographic fractions. Its simplicity and sensitivity make it an invaluable tool in the purification of β-lactamases and in the screening for novel β-lactamase inhibitors. By following the detailed protocols and data presentation guidelines in this application note, researchers can efficiently identify and characterize active fractions, thereby accelerating their drug discovery and development efforts.
References
Application Notes and Protocols for the Quantitative Analysis of β-Lactamase with Centa
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes inactivate antibiotics like penicillins and cephalosporins by hydrolyzing the amide bond in the β-lactam ring.[1][2][3][4] The quantitative analysis of β-lactamase activity is crucial for understanding resistance mechanisms and for the development of new antibiotics and β-lactamase inhibitors.[1] Centa, a chromogenic cephalosporin (B10832234), serves as an excellent substrate for these studies.[5][6][7][8] Upon hydrolysis by β-lactamase, the β-lactam ring of this compound is cleaved, causing a distinct color change from light yellow to chrome yellow.[9][10] This change can be quantified spectrophotometrically by monitoring the increase in absorbance at 405 nm, providing a direct measure of enzyme activity.[5][10]
This compound is readily hydrolyzed by a broad spectrum of β-lactamases, making it a versatile tool for kinetic studies and enzyme characterization.[5][6][7][8] Unlike some other chromogenic substrates, this compound is highly soluble in aqueous buffers, simplifying experimental setup.[5] These application notes provide a detailed protocol for the quantitative analysis of β-lactamase using this compound, including data presentation and visualization of the experimental workflow and enzymatic reaction.
Data Presentation
The following tables summarize the kinetic parameters of various β-lactamases with this compound as a substrate. This data is essential for comparative analysis and for designing kinetic experiments.
Table 1: Kinetic Parameters of Class A, C, and D β-Lactamases with this compound
| Enzyme | Class | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (μM⁻¹s⁻¹) |
| SHV-1 | A | 40 | 7 | 0.18 |
| TEM-1 | A | 130 | 1800 | 14 |
| M. tuberculosis | A | 1100 | 4.5 | 0.004 |
| S. aureus PC1 | A | 23 | 2500 | 110 |
| E. cloacae 908R | C | 65 | 1.5 | 0.023 |
| P99 | C | 60 | 1.5 | 0.025 |
| AmpC | C | 70 | 1.2 | 0.017 |
| OXA-10 | D | 3000 | 450 | 0.15 |
| OXA-2 | D | 95 | 13 | 0.14 |
Data compiled from published research.[5]
Table 2: Kinetic Parameters of Class B Metallo-β-Lactamases with this compound
| Enzyme | Class | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (μM⁻¹s⁻¹) |
| B. cereus BcII | B | 6000 | - | - |
| IMP-1 | B | 400 | 200 | 0.5 |
| CfiA | B | 7 | 5.7 | 0.8 |
| VIM-1 | B | 4.5 | 31 | 6.9 |
Data compiled from published research. Note: For some enzymes, only the K_m_ value was determined as this compound acts as a competitive inhibitor.[5]
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of β-lactamase activity using this compound.
Materials
-
This compound substrate
-
Purified β-lactamase enzyme or bacterial crude extract
-
50 mM Sodium Phosphate (B84403) buffer, pH 7.0
-
For metallo-β-lactamases: 100 µM ZnSO₄ in the phosphate buffer
-
Spectrophotometer (plate reader or cuvette-based) capable of reading absorbance at 405 nm
-
Microplates (96-well, clear, flat-bottom) or quartz cuvettes
-
Pipettes and sterile, nuclease-free pipette tips
-
Nuclease-free water
Methods
1. Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound in 50 mM sodium phosphate buffer (pH 7.0). The high solubility of this compound in aqueous buffers allows for a wide range of stock concentrations.[5] A typical stock concentration is 1-10 mM. Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.
-
Enzyme Dilution: Dilute the purified β-lactamase or bacterial crude extract in 50 mM sodium phosphate buffer (pH 7.0) to a concentration that will result in a linear rate of substrate hydrolysis over the desired time course. The optimal enzyme concentration should be determined empirically.
2. Assay Procedure
-
Set up the reaction mixture:
-
In a microplate well or a cuvette, add the appropriate volume of 50 mM sodium phosphate buffer (pH 7.0). For metallo-β-lactamases, use the buffer supplemented with 100 µM ZnSO₄.[5]
-
Add the desired volume of the this compound stock solution to achieve the final substrate concentration. The final concentration should ideally be around the K_m_ value of the enzyme, but can be varied for kinetic studies.
-
The total reaction volume can be adjusted as needed (e.g., 100 µL for a 96-well plate or 1 mL for a cuvette).
-
-
Initiate the reaction:
-
Add the diluted β-lactamase enzyme to the reaction mixture to start the reaction.
-
Mix gently by pipetting or shaking.
-
-
Monitor the reaction:
-
Immediately start monitoring the increase in absorbance at 405 nm (Δɛ = +6,400 M⁻¹cm⁻¹) over time using a spectrophotometer.[5] Alternatively, the decrease in absorbance at 346 nm (Δɛ = -2,500 M⁻¹cm⁻¹) can be monitored.[5]
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Plot the absorbance at 405 nm against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (slope of the line).
-
Convert the change in absorbance per unit time (ΔAbs/min) to the rate of substrate hydrolysis (µmol/min) using the Beer-Lambert law: Rate (µmol/min) = (ΔAbs/min) / (ε * l) * V * 10⁶ where:
-
ε is the molar extinction coefficient of the product at 405 nm (6,400 M⁻¹cm⁻¹)[5]
-
l is the path length of the cuvette or the well (in cm)
-
V is the total reaction volume (in L)
-
-
To determine the kinetic parameters (K_m_ and V_max_), perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.
-
Visualizations
The following diagrams illustrate the enzymatic reaction and the experimental workflow.
Caption: Enzymatic hydrolysis of this compound by β-lactamase.
Caption: Experimental workflow for β-lactamase activity assay.
References
- 1. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 2. β-lactamase triggered visual detection of bacteria using cephalosporin functionalized biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Centa-Based Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assays related to the term "Centa." It addresses two distinct methodologies to ensure comprehensive coverage, as the term can refer to different experimental contexts. The primary focus is on assays for the PKA and Epac signaling pathways, given their central role in cellular communication and drug development. Additionally, this guide details the use of this compound as a chromogenic substrate in β-lactamase assays, a critical tool in antibiotic resistance research.
Section 1: Assays for cAMP, PKA, and Epac Signaling
Cyclic AMP (cAMP) is a crucial second messenger that mediates a wide array of cellular responses by activating two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[1] Monitoring the activity of these signaling pathways is vital for understanding various physiological processes and for the development of targeted therapeutics. While no widely documented assay is formally named a "this compound-based assay" for this pathway, Förster Resonance Energy Transfer (FRET)-based biosensors are the gold standard for real-time analysis of cAMP, PKA, and Epac activity in living cells.[2][3]
External signals, such as hormones and neurotransmitters, bind to G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP.[4] Elevated cAMP levels lead to the activation of PKA and Epac, which in turn regulate a multitude of cellular functions, including gene expression, metabolism, and cell proliferation.[1][5]
Genetically encoded FRET biosensors allow for the real-time visualization of kinase activity within living cells.[6][7] These biosensors typically consist of a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) flanking a sensor domain. For PKA, this sensor domain is a PKA-specific substrate peptide linked to a phospho-amino acid binding domain.[2] Phosphorylation by active PKA induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency.[2][8] Similarly, Epac-based biosensors undergo a conformational change upon binding to cAMP, which also results in a measurable change in FRET.[9][10]
Experimental Protocol: FRET Imaging of PKA Activity
This protocol is adapted for a generic A-Kinase Activity Reporter (AKAR).
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) on glass-bottom dishes suitable for microscopy.
-
Transfect cells with the AKAR biosensor plasmid using a suitable transfection reagent. Allow for 24-48 hours of expression.
-
-
Imaging:
-
Replace the culture medium with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution).
-
Mount the dish on an inverted fluorescence microscope equipped for FRET imaging.
-
Acquire baseline images using excitation and emission filters for both the donor (e.g., CFP) and acceptor (e.g., YFP). A typical filter set would be:
-
Excitation: 430/25 nm
-
CFP Emission: 470/30 nm
-
FRET (YFP) Emission: 535/30 nm
-
-
Record baseline images for 2-5 minutes.[11]
-
-
Stimulation and Data Acquisition:
-
Add the stimulus (e.g., Forskolin to activate adenylyl cyclase, or a specific GPCR agonist) to the dish.
-
Immediately begin time-lapse imaging, acquiring images every 15-30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
For each time point, measure the average fluorescence intensity of the donor and acceptor channels in regions of interest (i.e., transfected cells).
-
Calculate the FRET ratio (Acceptor/Donor).
-
Normalize the FRET ratio to the baseline to determine the change in PKA activity over time.
-
Data Presentation
| Time (minutes) | Normalized FRET Ratio (Control) | Normalized FRET Ratio (Treated) |
| 0 | 1.00 | 1.00 |
| 2 | 1.01 | 1.15 |
| 4 | 0.99 | 1.35 |
| 6 | 1.00 | 1.48 |
| 8 | 1.02 | 1.50 |
| 10 | 1.01 | 1.49 |
Besides FRET, several other methods are available to quantify cAMP levels, often in a high-throughput format.
-
Luminescence-Based Assays: These assays, such as the cAMP-Glo™ Assay, are based on the principle that cAMP stimulates PKA activity, which depletes ATP. The remaining ATP is then detected in a coupled luciferase reaction, where the light output is inversely proportional to the cAMP concentration.[12]
-
ELISA Kits: Competitive enzyme-linked immunosorbent assays (ELISAs) are also widely used. In these assays, free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.[13][14]
Section 2: this compound Chromogenic Assay for β-Lactamase Activity
This compound is a chromogenic cephalosporin (B10832234) substrate used for the detection and kinetic analysis of β-lactamase enzymes.[15][16] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. The hydrolysis of the β-lactam ring in this compound by a β-lactamase results in a distinct color change from light yellow to chrome yellow, which can be quantified spectrophotometrically.[17] This assay is valuable for screening β-lactamase inhibitors and for fundamental studies of enzyme activity.[16][18]
The this compound molecule contains a β-lactam ring that is susceptible to enzymatic cleavage. When a β-lactamase hydrolyzes this ring, a structural rearrangement occurs, releasing a chromophore. This results in an increase in absorbance at approximately 405 nm.[15][16]
A common application of the this compound assay is to screen for inhibitors of β-lactamase activity. This is typically done in a 96-well plate format to allow for high-throughput analysis. The experimental design involves measuring the rate of this compound hydrolysis in the presence and absence of potential inhibitors.
Experimental Protocol: β-Lactamase Inhibitor Screening
-
Reagent Preparation:
-
Prepare a solution of β-lactamase enzyme in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).[16]
-
Prepare a stock solution of this compound in the same assay buffer.
-
Dissolve potential inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add assay buffer, β-lactamase enzyme, and the test inhibitor.
-
Positive Control (No Inhibition): Add assay buffer, β-lactamase enzyme, and solvent (e.g., DMSO).
-
Negative Control (No Enzyme): Add assay buffer and this compound substrate.
-
Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 30°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound solution to all wells.
-
Immediately place the plate in a microplate reader set to measure absorbance at 405 nm.
-
Record absorbance readings kinetically (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Plot percent inhibition against inhibitor concentration to determine the IC50 value.
-
Data Presentation
| Inhibitor Conc. (µM) | Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | 50.2 | 0 |
| 1 | 45.1 | 10.2 |
| 10 | 26.8 | 46.6 |
| 50 | 10.5 | 79.1 |
| 100 | 4.8 | 90.4 |
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel tracking of cAMP and PKA signaling dynamics in living cells with FRET-based fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 10. Fluorescent indicators of cAMP and Epac activation reveal differential dynamics of cAMP signaling within discrete subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FRET-based direct detection of dynamic protein kinase A activity on the sarcoplasmic reticulum in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay [promega.com]
- 13. Cyclic AMP Chemiluminescent Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Centa Substrate in Microplate Reader Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centa is a chromogenic cephalosporin (B10832234) substrate widely utilized for the kinetic characterization of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2] Upon hydrolysis of its β-lactam ring by a β-lactamase, this compound undergoes a distinct color change from a faint yellow to a vibrant chrome yellow.[3][4] This change in absorbance, readily quantifiable using a microplate reader, makes this compound an invaluable tool for studying enzyme kinetics, screening for β-lactamase inhibitors, and detecting β-lactamase activity in various samples.[1][5][6]
Unlike some other chromogenic substrates like nitrocefin, this compound boasts high solubility in aqueous buffers, eliminating the need for organic solvents such as DMSO or DMF.[1][6] While it is not suitable for detecting β-lactamase-producing colonies directly on agar (B569324) plates, its utility in solution-based assays is well-established.[1][2]
Principle of the Assay
The core of the this compound-based assay lies in the enzymatic hydrolysis of the β-lactam ring. This reaction cleaves the molecule, releasing a chromophore that leads to an increase in absorbance at 405 nm.[1][3][5] The rate of this color change is directly proportional to the β-lactamase activity under the given conditions. By monitoring the absorbance change over time, one can determine key kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), or assess the potency of inhibitory compounds.[1]
Signaling and Reaction Pathway
The following diagram illustrates the mechanism of β-lactam antibiotic action and its inhibition by β-lactamase, which can be assayed using the this compound substrate.
Caption: Mechanism of β-lactamase action and its detection using this compound.
Quantitative Data Summary
The kinetic parameters of this compound hydrolysis vary depending on the specific β-lactamase enzyme. Below is a summary of reported kinetic constants for this compound with a selection of β-lactamases.
| β-Lactamase | Class | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference |
| TEM-1 | A | 77 | 10 | 0.13 | [7] |
| SHV-1 | A | 14 | 4.5 | 0.32 | [1] |
| Sme-1 | A | 310 | 120 | 0.39 | [1] |
| BcII | B | 6000 | - | - | [8] |
| IMP-1 | B | 1 | 200 | 200 | [1] |
| CfiA | B | 2.5-10 | 7 | 0.7-2.8 | [1] |
| 908R (E. cloacae) | C | 10 | 11 | 1.1 | [1] |
| P. aeruginosa | C | 25-50 | 63 | 1.3-2.5 | [1] |
| OXA-10 | D | 14-1000 | 9 | 0.009-0.64 | [1] |
| OXA-2 | D | 4.8 | 13 | 2.7 | [1] |
Note: Kinetic parameters can vary based on experimental conditions such as buffer composition, pH, and temperature. The data presented here is for comparative purposes.
Experimental Protocols
General β-Lactamase Activity Assay
This protocol provides a general method for measuring β-lactamase activity using this compound in a 96-well microplate format.
Materials:
-
This compound β-Lactamase Substrate
-
Purified β-lactamase enzyme or crude cell extract
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0. For metallo-β-lactamases, supplement with 100 μM ZnSO4.[1]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of absorbance measurements at 405 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in the assay buffer to a desired stock concentration (e.g., 1-10 mM). This compound is highly soluble in aqueous buffers.[6] Store aliquots at -20°C for up to 3 months.[9]
-
Prepare Enzyme Dilutions: Dilute the β-lactamase enzyme in cold assay buffer to a concentration that will result in a linear rate of hydrolysis over the desired measurement period.
-
Assay Setup:
-
Add 180 μL of assay buffer to each well of the microplate.
-
Add 10 μL of the diluted enzyme solution to the appropriate wells.
-
Include a negative control with 10 μL of assay buffer instead of the enzyme.
-
-
Initiate Reaction: Add 10 μL of the this compound stock solution to each well to initiate the reaction. The final volume should be 200 μL.
-
Measure Absorbance: Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30-60 seconds for 10-30 minutes. The hydrolysis of this compound can also be monitored by the decrease in absorbance at 346 nm.[1][5]
-
Data Analysis:
The following diagram outlines the experimental workflow for a general β-lactamase activity assay.
Caption: Experimental workflow for β-lactamase activity assay using this compound.
Protocol for β-Lactamase Inhibitor Screening
This protocol is designed for high-throughput screening of potential β-lactamase inhibitors.
Materials:
-
Same as the general activity assay.
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare Reagents: Prepare this compound stock solution and enzyme dilutions as described in the general protocol.
-
Assay Setup:
-
Add 170 μL of assay buffer to each well.
-
Add 10 μL of the diluted enzyme solution.
-
Add 10 μL of the inhibitor compound at various concentrations (or a fixed concentration for primary screening). For vehicle controls, add 10 μL of the solvent.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 μL of the this compound stock solution to each well.
-
Measure and Analyze: Measure the absorbance at 405 nm as described previously. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. IC50 values can be determined by fitting the dose-response data to a suitable equation.[10]
The logical relationship for inhibitor screening is depicted in the diagram below.
Caption: Logical workflow for β-lactamase inhibitor screening.
Troubleshooting and Considerations
-
Substrate Instability: Although generally stable, prolonged storage of this compound solutions at room temperature can lead to spontaneous hydrolysis. It is recommended to use freshly prepared solutions or frozen aliquots.[9]
-
Inner Filter Effect: At high substrate or product concentrations, the absorbance may not be linear with concentration. It is important to work within a range where the Beer-Lambert law is obeyed.
-
Enzyme Concentration: The concentration of the enzyme should be optimized to ensure a linear reaction rate for the duration of the assay.
-
Inhibitor Interference: Some inhibitor compounds may absorb light at 405 nm, interfering with the assay. It is crucial to run controls containing the inhibitor without the enzyme to correct for any background absorbance.
-
Product Inhibition: In some cases, the hydrolyzed products of this compound may exhibit inhibitory effects on the β-lactamase.[11] This should be considered when analyzing kinetic data, especially in assays with high enzyme or substrate concentrations.
By following these detailed application notes and protocols, researchers can effectively utilize the this compound substrate for robust and reliable characterization of β-lactamase activity and inhibition in microplate reader assays.
References
- 1. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, beta-lactamase substrate, Yellow chromogenic beta-lactamase substrate (CAS 80072-86-2) | Abcam [abcam.com]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Measuring β-Lactamase Inhibition with the Chromogenic Substrate Centa: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes inactivate antibiotics like penicillins and cephalosporins by hydrolyzing the amide bond in the characteristic β-lactam ring.[1] The development of β-lactamase inhibitors is a critical strategy to combat this resistance mechanism. A key step in this process is the accurate and efficient measurement of enzyme inhibition. Centa, a chromogenic cephalosporin (B10832234), serves as an excellent substrate for this purpose.[2][3][4] Upon hydrolysis by β-lactamase, the β-lactam ring of this compound is opened, causing a distinct color change from light yellow to chrome yellow.[2][5] This change in absorbance, readily quantifiable by spectrophotometry at 405 nm, provides a direct measure of β-lactamase activity.[2][3][5]
These application notes provide detailed protocols for utilizing this compound to determine the inhibitory activity of compounds against various β-lactamases.
Principle of the this compound Assay
The this compound assay is a continuous spectrophotometric method used to measure the kinetics of β-lactamase activity. This compound is a β-lactamase-susceptible chromogenic cephalosporin.[5] When the β-lactam ring of this compound is hydrolyzed by a β-lactamase, it results in a product with a significant shift in its maximum absorbance wavelength (λmax) from approximately 340 nm to 405 nm.[5] The rate of increase in absorbance at 405 nm is directly proportional to the rate of this compound hydrolysis and thus to the β-lactamase activity. The presence of a β-lactamase inhibitor will decrease the rate of this color change, allowing for the quantification of inhibitory potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Figure 1: Mechanism of this compound hydrolysis and β-lactamase inhibition.
Advantages of Using this compound
This compound offers several advantages over other chromogenic substrates like nitrocefin:
-
High Aqueous Solubility: Unlike nitrocefin, which requires stock solutions to be prepared in organic solvents like DMSO or DMF, this compound is highly soluble in aqueous buffers.[3][6] This simplifies reagent preparation and reduces the potential for solvent effects on enzyme activity.
-
Good Substrate for a Broad Range of β-Lactamases: this compound is readily hydrolyzed by β-lactamases of all classes (A, B, C, and D), with the exception of some specific metallo-β-lactamases like the Aeromonas hydrophila enzyme.[3][4][7]
-
Suitability for Kinetic Studies: It is a valuable tool for detailed kinetic studies and for detecting enzyme presence in crude extracts or during purification.[3][4][7]
Data Presentation: Kinetic Parameters of this compound with Various β-Lactamases
The following table summarizes the kinetic constants for the hydrolysis of this compound by a selection of β-lactamases. These values are essential for designing experiments and interpreting results.
| β-Lactamase (Class) | Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) | Reference |
| A | TEM-1 | 110 | 1100 | 10 | [3] |
| SHV-1 | 10 | 780 | 78 | [3] | |
| PSE-4 | 23 | 34 | 1.5 | [8] | |
| B (Metallo) | IMP-1 | 200 | 400 | 2 | [3] |
| VIM-2 | 600 | 430 | 0.7 | [9] | |
| NDM-1 | 150 | 280 | 1.9 | [9] | |
| C | E. cloacae 908R | 10 | 110 | 11 | [3] |
| P99 | 63 | 390 | 6.2 | [10] | |
| D | OXA-10 | 0.4 | 9 | 22.5 | [3] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer, pH, temperature).
Experimental Protocols
Materials and Reagents
-
This compound (can be synthesized from cephalothin (B1668815) or purchased commercially)
-
Purified β-lactamase enzyme
-
Test compounds (potential inhibitors)
-
Assay Buffer: 50 mM sodium phosphate (B84403), pH 7.0. For metallo-β-lactamases, supplement with 50-100 μM ZnSO₄.[3]
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of absorbance measurements at 405 nm
-
Multichannel pipettes
Protocol 1: Determination of IC50 Values for β-Lactamase Inhibitors
This protocol is designed to determine the concentration of a test compound that inhibits 50% of the β-lactamase activity.
Figure 2: Experimental workflow for IC50 determination.
1. Preparation of Reagents:
- Assay Buffer: Prepare 50 mM sodium phosphate buffer, pH 7.0. If using a metallo-β-lactamase, add ZnSO₄ to a final concentration of 100 µM.[3]
- This compound Stock Solution: Prepare a stock solution of this compound in the assay buffer. A typical stock concentration is 1-2 mM. The final concentration in the assay is usually close to the K_m value for the specific enzyme.
- Enzyme Working Solution: Dilute the purified β-lactamase in assay buffer to a concentration that gives a linear increase in absorbance at 405 nm for at least 10-15 minutes. The optimal concentration should be determined empirically.
- Inhibitor Stock and Dilutions: Prepare a stock solution of the test compound, typically in DMSO. Create a serial dilution series of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2% (v/v), as higher concentrations may affect enzyme activity.
2. Assay Procedure:
- To the wells of a 96-well microplate, add the components in the following order:
- Assay Buffer
- Inhibitor solution (at various concentrations) or vehicle control (for 0% and 100% activity controls).
- Enzyme working solution (add to all wells except the no-enzyme control).
- Pre-incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the this compound solution to all wells.
- Immediately place the microplate in a spectrophotometer pre-set to the same temperature.
- Measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.
3. Data Analysis:
- For each concentration of the inhibitor, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).
- Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100 Where V₀_inhibitor is the rate in the presence of the inhibitor and V₀_control is the rate without the inhibitor.
- Plot the % Inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Determination of Kinetic Parameters (K_m and V_max)
This protocol is used to determine the Michaelis-Menten constants for this compound with a specific β-lactamase.
1. Preparation of Reagents:
- Prepare assay buffer and enzyme working solution as described in Protocol 1.
- Prepare a serial dilution of the this compound stock solution in the assay buffer to cover a range of concentrations, typically from 0.1 x K_m to 10 x K_m.
2. Assay Procedure:
- Add the assay buffer and a fixed amount of the enzyme working solution to multiple wells of a 96-well plate.
- Initiate the reactions by adding the different concentrations of this compound to the wells.
- Measure the initial reaction rates (V₀) at 405 nm as described in Protocol 1.
3. Data Analysis:
- Plot the initial reaction rates (V₀) against the corresponding this compound concentrations ([S]).
- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values. V₀ = (V_max * [S]) / (K_m + [S])
- Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk or Hanes-Woolf plot, for a graphical estimation of K_m and V_max.[3]
Troubleshooting and Considerations
-
Substrate Instability: Although this compound is more stable than some other substrates, its stability in aqueous solution should be checked, especially for long experiments. Prepare fresh solutions for each experiment.
-
Inner Filter Effect: At high substrate or product concentrations, the absorbance may become non-linear due to the inner filter effect. Ensure that the total absorbance does not exceed the linear range of the spectrophotometer.
-
Enzyme Concentration: The enzyme concentration should be in the range where the reaction rate is proportional to the enzyme concentration.
-
Inhibitor Solubility: Poorly soluble inhibitors can lead to inaccurate results. Ensure that the test compounds are fully dissolved in the assay buffer.
By following these detailed protocols and considering the kinetic data provided, researchers can effectively utilize this compound to measure β-lactamase inhibition and advance the discovery of new antibiotic resistance breakers.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Centa assay not working troubleshooting
Welcome to the technical support center for the CENTA (Chromogenic Cephalosporin) assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter with your this compound assay in a question-and-answer format.
Issue 1: No or Very Low Signal (Absorbance at 405 nm)
-
Question: I am not observing the expected increase in absorbance at 405 nm after adding my enzyme. What could be the problem?
-
Answer: A lack of signal can stem from several factors related to the enzyme, the substrate, or the assay conditions.
-
Enzyme Inactivity:
-
Improper Storage: Ensure your β-lactamase has been stored at the correct temperature and handled according to the manufacturer's instructions to prevent loss of activity.
-
Incorrect Buffer: For metallo-β-lactamases (Class B), the presence of zinc is often crucial for activity. Assays for these enzymes should be performed in a buffer, such as 50 mM sodium phosphate (B84403) (pH 7.0), supplemented with ZnSO₄ (e.g., 100 μM).[1] For other β-lactamases, buffers like 50 mM Tris-HCl are common.[1]
-
-
Substrate Issues:
-
Degradation: While this compound is generally stable, its stability can be affected by pH. At pH values above 9, spontaneous hydrolysis can occur, with the rate increasing at higher pH levels.[1] Ensure your this compound stock solution is fresh and has been stored correctly. Following reconstitution, it is recommended to aliquot and freeze at -20°C, where stock solutions are stable for up to 3 months.
-
Incorrect Wavelength: Confirm that you are monitoring the absorbance at the correct wavelength for the hydrolyzed product, which is approximately 405 nm.[1][2][3] The intact substrate has a maximum absorbance at around 340 nm.[3]
-
-
Assay Conditions:
-
Insufficient Incubation Time: The reaction may be slow. Monitor the reaction kinetically to determine the optimal endpoint.
-
Low Enzyme Concentration: The concentration of your enzyme might be too low to produce a detectable signal within your assay timeframe. Consider running a dilution series of your enzyme to find the optimal concentration. Enzyme concentrations used with chromogenic substrates like this compound are generally in the range of 1–50 nM.[4]
-
-
Issue 2: High Background Signal
-
Question: My negative control wells (without enzyme) are showing a high absorbance at 405 nm. What is causing this?
-
Answer: A high background signal can be due to substrate instability or interfering substances.
-
Spontaneous Substrate Hydrolysis:
-
Incorrect pH: this compound is less stable at pH values above 9.[1] Ensure your assay buffer is within the optimal pH range (typically around 7.0 for many β-lactamases).[1]
-
Contaminated Reagents: Your buffer or other reagents may be contaminated with substances that cause the hydrolysis of this compound. Use fresh, high-quality reagents.
-
-
Interfering Compounds:
-
Test Compounds: If you are screening for inhibitors, your test compounds may absorb light at 405 nm. Run a control with the test compound and this compound, but without the enzyme, to check for this.
-
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: I am getting significant variability between my replicate wells and between experiments. How can I improve the reproducibility of my this compound assay?
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Answer: Inconsistent results are often due to issues with pipetting, temperature fluctuations, or reagent stability.
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Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to minimize errors in the volumes of enzyme, substrate, and inhibitors.
-
Temperature Control: Perform the assay at a consistent temperature. β-lactamase activity is temperature-dependent. A standard temperature for these assays is 30°C.[1]
-
Reagent Preparation: Prepare fresh dilutions of your enzyme and this compound for each experiment. This compound is highly soluble in aqueous buffers, which simplifies preparation compared to substrates like nitrocefin (B1678963) that require organic solvents.[1] At a pH of 7, in 200 mM sodium phosphate buffer, this compound is soluble up to 60 mg/ml.[1]
-
Quantitative Data Summary
The following tables provide key quantitative parameters for the this compound assay.
Table 1: Spectrophotometric Properties of this compound
| State of this compound | Maximum Absorbance (λmax) | Molar Extinction Coefficient (Δε) |
| Intact | ~340 nm[3] | -2,500 M⁻¹cm⁻¹ at 346 nm[1] |
| Hydrolyzed | ~405 nm[1][2][3] | +6,400 M⁻¹cm⁻¹ at 405 nm[1] |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Stability of Stock Solution |
| Lyophilized Powder | -20°C[5] | Up to 12 months under desiccating conditions |
| Reconstituted Solution | -20°C | Up to 3 months when aliquoted |
Table 3: Recommended Buffer Conditions for this compound Assays
| Buffer Component | Recommended Concentration/Value | pH Range |
| Sodium Phosphate | 50 mM[1] | 7.0[1] |
| Tris-HCl | 50 mM[1] | 8.0[1] |
| ZnSO₄ (for metallo-β-lactamases) | 100 µM[1] | N/A |
Experimental Protocols
Detailed Protocol for a Standard this compound Assay
This protocol provides a general guideline for performing a β-lactamase activity assay using this compound in a 96-well plate format.
-
Reagent Preparation:
-
Assay Buffer: Prepare your desired assay buffer (e.g., 50 mM sodium phosphate, pH 7.0). For metallo-β-lactamases, supplement with 100 µM ZnSO₄.[1]
-
This compound Stock Solution: Dissolve this compound in the assay buffer to a desired stock concentration (e.g., 10 mM). This compound is readily soluble in aqueous buffers.[1]
-
Enzyme Solution: Prepare a stock solution of your β-lactamase in the assay buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.[4]
-
(Optional) Inhibitor Solutions: If screening for inhibitors, dissolve your test compounds in a suitable solvent (e.g., DMSO) and then dilute them in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the assay buffer to each well of a 96-well plate.
-
Add 10 µL of your enzyme solution to the appropriate wells. For negative control wells, add 10 µL of assay buffer instead.
-
If testing inhibitors, add 10 µL of your inhibitor solution to the appropriate wells. For control wells, add 10 µL of the solvent used for the inhibitors.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes.
-
Initiate the reaction by adding 30 µL of the this compound working solution to each well. Typical final concentrations of this compound in the assay are between 30 to 60 µM.[1]
-
Immediately start monitoring the change in absorbance at 405 nm using a plate reader in kinetic mode. Take readings every minute for a period of 15 to 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of this compound hydrolysis by determining the slope of the linear portion of the absorbance versus time curve.
-
Use the molar extinction coefficient of hydrolyzed this compound (+6,400 M⁻¹cm⁻¹) to convert the rate from absorbance units per minute to moles of product per minute.[1]
-
Visualizations
This compound Hydrolysis by β-Lactamase
Caption: Mechanism of this compound hydrolysis by β-lactamase, resulting in a color change.
This compound Assay Experimental Workflow
Caption: Step-by-step experimental workflow for the this compound assay.
Troubleshooting Logic for Low/No Signal
Caption: A logical flowchart for troubleshooting low or no signal in a this compound assay.
References
- 1. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. moleculardepot.com [moleculardepot.com]
Technical Support Center: Optimizing Centa Concentration for Enzyme Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Centa, a chromogenic cephalosporin (B10832234), for enzyme kinetics studies, particularly with β-lactamases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in enzyme kinetic assays?
A1: this compound is a chromogenic cephalosporin substrate used to measure the activity of β-lactamase enzymes.[1][2] In its intact form, this compound is light yellow. When a β-lactamase hydrolyzes the β-lactam ring in the this compound molecule, it releases a chromophore, causing a color change to chrome yellow.[3] This change in color can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, which is directly proportional to the enzyme's activity.[1][4]
Q2: How do I prepare and store this compound stock solutions?
A2: this compound is highly soluble in aqueous buffers, such as 50 mM sodium phosphate (B84403) at pH 7.0.[5] Unlike other substrates like nitrocefin, it does not require organic solvents like DMSO for dissolution.[5] For storage, it is recommended to reconstitute this compound, create aliquots, and freeze them at -20°C. These stock solutions are stable for up to three months when stored at -20°C.
Q3: What is the optimal concentration of this compound to use in my assay?
A3: The optimal this compound concentration depends on the specific kinetic parameters of your enzyme, particularly its Michaelis constant (Kₘ). The Kₘ is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[6][7] To accurately determine enzyme kinetics, it is recommended to test a range of this compound concentrations both below and above the estimated Kₘ.[6] For routine assays where you want to ensure the enzyme is operating near its maximum rate, a concentration of 10-20 times the Kₘ is often used.[8] Published studies have used this compound concentrations in the range of 30 to 60 μM for kinetic analysis.[5]
Q4: My background absorbance is too high. What could be the cause?
A4: High background absorbance can be due to the spontaneous, non-enzymatic hydrolysis of this compound. This can be influenced by buffer conditions. For instance, at 30°C, significant aminolysis of this compound was observed in 300 mM Tris-HCl at pH 8.0.[5] To mitigate this, consider the following:
-
Buffer Choice: Use buffers where this compound is more stable, such as 50 mM sodium phosphate at pH 7.0.[5]
-
Buffer Concentration: Avoid high concentrations of certain buffers like Tris-HCl.[5]
-
Run a "No Enzyme" Control: Always include a control well with the assay buffer and this compound but without the enzyme to measure the rate of non-enzymatic hydrolysis.[8] Subtract this rate from your experimental values.
Q5: The reaction rate is too fast to measure accurately. What should I do?
A5: A reaction that proceeds too quickly can be difficult to measure accurately, especially the initial linear rate. This usually indicates that the enzyme concentration is too high.[8] To address this, perform serial dilutions of your enzyme stock to find a concentration that results in a linear reaction rate over a measurable period.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Enzyme Activity | Inactive Enzyme | Verify enzyme activity using a positive control. Ensure proper storage conditions (-20°C or as recommended) and avoid repeated freeze-thaw cycles.[8] |
| This compound Concentration Too Low | If the this compound concentration is significantly below the Kₘ, the reaction rate will be very low. Increase the this compound concentration.[8] It is crucial to perform a substrate titration to determine the optimal range.[6][8] | |
| Presence of an Inhibitor | Ensure all reagents and buffers are free from contaminating inhibitors. Run a control reaction to test for inhibition.[8] | |
| Incorrect Wavelength | Ensure you are monitoring the absorbance at the correct wavelength. For this compound hydrolysis, the increase in absorbance should be measured at 405 nm.[1][5] | |
| Non-linear Reaction Rate | Substrate Depletion | If the reaction is monitored for too long, the substrate concentration will decrease, leading to a slower reaction rate. Ensure you are measuring the initial velocity, where less than 10% of the substrate has been consumed.[10] |
| Product Inhibition | The hydrolyzed products of the this compound reaction may inhibit the enzyme, causing the reaction rate to decrease over time.[11][12] Focus on measuring the initial linear phase of the reaction. | |
| Enzyme Instability | The enzyme may not be stable under the assay conditions (e.g., pH, temperature). Verify the optimal conditions for your enzyme's stability and activity.[10] | |
| High Variability Between Replicates | Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated dispenser to initiate the reaction at the same time for all wells. | |
| Temperature Fluctuations | Pre-incubate the plate at the desired reaction temperature to ensure consistency across all wells.[8] |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
-
Prepare Reagents:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.[5]
-
This compound Stock Solution: Prepare a 10 mM this compound stock solution in the Assay Buffer.
-
Enzyme Stock Solution: Prepare a stock solution of your β-lactamase enzyme in the Assay Buffer.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add Assay Buffer to bring the final volume in each well to 200 µL.
-
Add a fixed, non-limiting concentration of this compound (e.g., 100 µM).
-
Prepare serial dilutions of your enzyme stock solution.
-
Add a range of enzyme concentrations to different wells. Include a "no enzyme" blank.[8]
-
-
Measure Activity:
-
Initiate the reaction by adding the enzyme.
-
Immediately place the plate in a spectrophotometer pre-set to the desired temperature (e.g., 30°C).[5]
-
Monitor the increase in absorbance at 405 nm kinetically for 5-10 minutes.
-
-
Analyze Data:
-
Plot the initial reaction velocity (the linear portion of the absorbance vs. time curve) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot for subsequent experiments.[9]
-
Protocol 2: Determining Kₘ and Vₘₐₓ for this compound
-
Prepare Reagents:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.[5]
-
This compound Stock Solution: Prepare a 10 mM this compound stock solution in the Assay Buffer.
-
Enzyme Solution: Prepare the enzyme at the optimal concentration determined in Protocol 1.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add Assay Buffer to bring the final volume in each well to 200 µL.
-
Add the optimal concentration of the enzyme to each well (except for the "no enzyme" blank).
-
Prepare serial dilutions of the this compound stock solution to create a range of final concentrations (e.g., from 0.1 x estimated Kₘ to 10 x estimated Kₘ).[8]
-
-
Measure Activity:
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.[8]
-
Initiate the reactions by adding the different concentrations of this compound to the wells.
-
Monitor the increase in absorbance at 405 nm kinetically.
-
-
Analyze Data:
-
Calculate the initial velocity (v) for each this compound concentration.
-
Plot the initial velocity (v) against the this compound concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.[8]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength for Detection | 405 nm (increase in absorbance) | [1][5] |
| Molar Extinction Coefficient (Δε) | +6,400 M⁻¹cm⁻¹ at 405 nm | [4][5] |
| Recommended Assay Buffer | 50 mM Sodium Phosphate, pH 7.0 | [5] |
| Recommended Storage | Aliquot and freeze at -20°C | |
| Stock Solution Stability | Up to 3 months at -20°C | |
| Typical Concentration Range | 30 - 100 µM | [5] |
Visualizations
Caption: Workflow for determining enzyme kinetic parameters using this compound.
Caption: Troubleshooting logic for low or no enzyme activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, beta-lactamase substrate, Yellow chromogenic beta-lactamase substrate (CAS 80072-86-2) | Abcam [abcam.com]
- 5. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 7. Untitled Document [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
issues with Centa solubility and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, Centa.
Troubleshooting Guides
Issue: this compound Precipitation During Stock Solution Preparation
Precipitation of this compound during the preparation of stock solutions is a common issue that can impact the accuracy and reproducibility of experiments. The following guide provides a systematic approach to troubleshooting this problem.
Experimental Workflow for Preparing this compound Stock Solutions
Caption: Workflow for preparing this compound stock solutions and initiating troubleshooting if precipitation occurs.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Detailed Protocol |
| Poor Solvent Quality | Use fresh, anhydrous, high-purity solvents. | 1. Purchase solvents from a reputable supplier. 2. Use solvents from a freshly opened bottle. 3. Store solvents under appropriate conditions (e.g., with desiccants). |
| Incorrect Solvent | Test alternative solvents based on this compound's predicted polarity. | 1. Prepare small test batches of this compound in DMSO, DMF, and Ethanol. 2. Visually inspect for complete dissolution. 3. Quantify solubility using a method like HPLC if necessary. |
| Low Temperature | Gently warm the solution. | 1. Prepare a water bath at 37°C. 2. Place the vial containing the this compound/solvent mixture in the water bath for 5-10 minutes. 3. Vortex or sonicate to aid dissolution. Caution: Do not exceed 40°C to prevent degradation. |
| Supersaturation | Prepare a slightly lower concentration stock solution. | 1. If the target is 10 mM, try preparing a 5 mM or 8 mM stock. 2. If a higher concentration is essential, consider a co-solvent system. |
Issue: this compound Instability in Cell Culture Media
This compound may exhibit instability in aqueous solutions like cell culture media, leading to a loss of activity over time.
Logical Relationship for Investigating Instability
Caption: A logical workflow for systematically investigating the causes of this compound instability in experimental setups.
Troubleshooting Strategies
| Factor | Troubleshooting Approach | Experimental Protocol |
| Hydrolytic Instability | Minimize the time this compound is in aqueous solution before use. | 1. Prepare fresh dilutions of this compound in media immediately before adding to cells. 2. For longer experiments, consider replacing the media with freshly prepared this compound at regular intervals. |
| Adsorption to Labware | Use low-adhesion plasticware. | 1. Utilize polypropylene (B1209903) or low-protein-binding microplates and tubes. 2. Pre-coating plates with a blocking agent like BSA may also be considered, but its compatibility with the assay should be verified. |
| Serum Protein Binding/Degradation | Assess the impact of serum on this compound stability and activity. | 1. Perform experiments in serum-free media if the cell line permits. 2. If serum is required, conduct a time-course experiment to determine the rate of this compound degradation and adjust dosing accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Based on internal validation, the recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
This compound Solubility in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Maximum Stock Concentration (mM) |
| DMSO | > 50 | 100 |
| DMF | ~25 | 50 |
| Ethanol | < 5 | 10 |
| Water | < 0.1 | Insoluble |
Q2: How should I store this compound stock solutions to ensure stability?
For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use volumes and stored at -80°C.
This compound Stability Under Different Storage Conditions
| Storage Condition | Solvent | Timepoint | Purity by HPLC (%) |
| -80°C | DMSO | 3 months | > 99 |
| -20°C | DMSO | 3 months | 95 |
| 4°C | DMSO | 1 week | 90 |
| Room Temperature | DMSO | 24 hours | 85 |
Q3: My cells are not responding to this compound treatment as expected. What could be the issue?
Lack of cellular response can be due to several factors related to this compound's solubility and stability. Consider the following:
-
Precipitation in Media: When diluting the DMSO stock into aqueous cell culture media, this compound may precipitate if the final DMSO concentration is too low or the this compound concentration is too high. It is recommended to keep the final DMSO concentration between 0.1% and 0.5% and to visually inspect the media for any signs of precipitation after adding this compound.
-
Degradation in Media: As discussed in the troubleshooting guide, this compound may degrade in cell culture media over time. Ensure that you are using freshly prepared dilutions for your experiments.
Q4: Can I sonicate this compound to aid dissolution?
Yes, brief sonication in a water bath can be used to aid the dissolution of this compound in the recommended organic solvents. However, prolonged or high-energy sonication should be avoided as it may lead to degradation. A typical protocol would be to sonicate for 5-10 minutes, followed by vortexing.
Signaling Pathway Context
This compound is an inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Understanding this pathway is crucial for designing experiments and interpreting results.
MAPK/ERK Signaling Pathway
Caption: this compound inhibits MEK1/2, a key component of the MAPK/ERK signaling pathway.
how to improve Centa assay sensitivity
Welcome to the technical support center for the Centa assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help you optimize your experiments and improve assay sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
A1: The this compound assay is a colorimetric method used to detect and quantify the activity of β-lactamase enzymes. It utilizes a chromogenic cephalosporin (B10832234) substrate called this compound. When a β-lactamase is present, it hydrolyzes the β-lactam ring in the this compound molecule. This hydrolysis event causes a distinct color change from a faint yellow to a vibrant chrome yellow. The intensity of this color change can be measured spectrophotometrically at a wavelength of 405 nm, which is directly proportional to the β-lactamase activity in the sample.[1][2][3]
Q2: What are the primary applications of the this compound assay?
A2: The this compound assay is a versatile tool for studying β-lactamases. Its primary applications include:
-
Kinetic studies: Determining key enzyme kinetic parameters such as Kcat and Km to characterize the efficiency of various β-lactamases.[2][4]
-
Enzyme detection: Identifying the presence of β-lactamases in complex biological samples like crude bacterial extracts.[4][5]
-
High-throughput screening: Screening large libraries of compounds to identify potential β-lactamase inhibitors, which is crucial in the development of new antibiotic therapies.[5][6]
Q3: How does this compound compare to other β-lactamase substrates like Nitrocefin?
A3: this compound offers several practical advantages over Nitrocefin, another commonly used chromogenic substrate. This compound is highly soluble in aqueous buffers, which simplifies the preparation of assay reagents and avoids the use of organic solvents like DMSO that can potentially interfere with enzyme activity.[2][5][6] Additionally, this compound exhibits greater stability in serum, making it a more robust choice for assays involving complex biological matrices.[4][7] However, it is worth noting that Nitrocefin generally has a higher molar extinction coefficient, which can result in a more pronounced color change upon hydrolysis.[2] For highly sensitive applications, fluorogenic substrates may offer superior performance compared to chromogenic substrates like this compound.[8][9]
Troubleshooting Guide to Improve this compound Assay Sensitivity
Below are common issues that can affect the sensitivity of your this compound assay, along with recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal or No Signal | Inactive Enzyme: The β-lactamase may have lost activity due to improper storage or handling. | - Ensure enzymes are stored at the correct temperature and handled according to the manufacturer's instructions.- Use a fresh batch of enzyme or a positive control to verify activity.[10] |
| Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be ideal for the specific β-lactamase being studied. | - The standard protocol for the this compound assay recommends a 50 mM sodium phosphate (B84403) buffer at pH 7.0 and a temperature of 30°C.[4] Verify that your conditions are within the optimal range for your enzyme.[11] | |
| Insufficient Substrate Concentration: The concentration of this compound may be too low, limiting the reaction rate. | - Ensure the this compound concentration is not the limiting factor. For determining maximal enzyme activity (Vmax), it is recommended to use a substrate concentration that is 10-20 times higher than the Km value for the enzyme.[6] | |
| Incorrect Wavelength Measurement: The absorbance is being read at a wavelength other than the optimal 405 nm for hydrolyzed this compound.[1][7] | - Calibrate your spectrophotometer and ensure it is set to read the absorbance at 405 nm. | |
| High Background Signal | Spontaneous Substrate Hydrolysis: this compound can undergo spontaneous hydrolysis, especially at high pH. | - The this compound substrate is stable up to a pH of 9.0.[4] Avoid assay conditions with a pH above this level. Prepare fresh substrate solutions for each experiment. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with β-lactamases or other interfering substances. | - Use high-purity, sterile reagents. Prepare fresh buffers for each assay. | |
| Interfering Substances in the Sample: The sample itself may contain compounds that absorb at 405 nm or otherwise interfere with the assay. | - Run a sample blank that contains the sample but no this compound substrate to measure the background absorbance from the sample itself. Subtract this value from your experimental readings. | |
| Inconsistent or Non-Reproducible Results | Pipetting Inaccuracies: Small errors in pipetting volumes of enzyme or substrate can lead to significant variations in results. | - Use calibrated pipettes and proper pipetting techniques. When possible, prepare a master mix of reagents to be dispensed to all wells to ensure consistency.[12] |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the enzymatic reaction. | - Ensure a stable and uniform temperature during the incubation period. Pre-warm all reagents to the assay temperature before starting the reaction.[12] | |
| Variable Incubation Times: Inconsistent timing of reagent addition and measurement can lead to variability. | - Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure that the time between adding the substrate and measuring the absorbance is consistent for all samples.[12] |
Experimental Protocols
Standard Protocol for this compound Assay
This protocol is a general guideline and may require optimization for specific β-lactamases.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.0.[4] For metallo-β-lactamases, it may be necessary to supplement the buffer with ZnSO4.[4]
-
This compound Substrate Solution: Dissolve this compound in the assay buffer to the desired final concentration. As this compound is highly soluble in aqueous buffers, this can be done directly.[5][6] Protect the solution from light.
-
Enzyme Solution: Prepare a dilution of your β-lactamase sample in the assay buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically.
-
-
Assay Procedure:
-
Pipette the desired volume of the enzyme solution into the wells of a microplate.
-
Pre-incubate the plate at 30°C for 5-10 minutes to allow the temperature to equilibrate.[4]
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm using a microplate reader.[4] Readings can be taken at regular intervals (e.g., every 30 seconds) for a set period of time (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.
-
The concentration of the product can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of hydrolyzed this compound (+6,400 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.[4]
-
Quantitative Data Summary
The following table summarizes the kinetic parameters of this compound with various β-lactamases, providing a baseline for expected enzyme performance.
| β-Lactamase Class | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Class A | TEM-1 | 1400 | 47 | 3.0 x 10⁷ |
| SHV-1 | 1000 | 110 | 9.1 x 10⁶ | |
| Class B | IMP-1 | 400 | 200 | 2.0 x 10⁶ |
| CfiA | 7 | 40 | 1.8 x 10⁵ | |
| Class C | P. aeruginosa | 27 | 15 | 1.8 x 10⁶ |
| E. cloacae 908R | 5000 | 220 | 2.3 x 10⁷ | |
| Class D | OXA-10 | 9 | 0.4 | 2.3 x 10⁷ |
Data adapted from scientific literature.[4][8]
Visualizations
Caption: A streamlined workflow of the this compound assay.
Caption: Factors influencing this compound assay sensitivity.
References
- 1. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cohesionbio.com [cohesionbio.com]
- 11. monash.edu [monash.edu]
- 12. dispendix.com [dispendix.com]
Centa Assay Technical Support Center: Troubleshooting Background Signal
Welcome to the technical support center for Centa assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and avoid high background signals in their experiments.
Troubleshooting Guide: High Background Signal
High background signal in a this compound assay can mask the true enzymatic activity, leading to inaccurate and unreliable results. This guide addresses the most common causes of high background and provides step-by-step solutions to mitigate them.
What are the common causes of high background in my this compound assay?
High background can stem from several factors, broadly categorized as issues with the substrate, the enzyme, or the assay conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound assay?
A1: The optimal pH for β-lactamase activity and this compound substrate stability is typically around pH 7.0. A common buffer used is 50 mM sodium phosphate (B84403) buffer at pH 7.0.[1] Significant deviations from this pH can lead to increased non-enzymatic hydrolysis of the this compound substrate, contributing to high background.
Q2: How should I prepare and store the this compound substrate?
A2: this compound is soluble in aqueous buffers such as 50 mM sodium phosphate buffer (pH 7.0).[1] It is recommended to prepare the substrate solution fresh for each experiment to minimize the risk of degradation and spontaneous hydrolysis, which can cause high background. If storage is necessary, aliquot and freeze at -20°C for up to 3 months, and protect from light.
Q3: Can components of my test sample interfere with the assay?
A3: Yes, compounds in your test sample can interfere with the assay. For instance, compounds that absorb light at or near 405 nm can contribute to the background signal. It is crucial to run a sample blank control (sample without enzyme) to quantify this interference.
Q4: How can I be sure my β-lactamase enzyme is active?
A4: To verify the activity of your β-lactamase, you should run a positive control with a known active enzyme and the this compound substrate. This will help you confirm that the assay components are working correctly and that any issues with your experimental wells are not due to inactive enzyme.
Q5: What type of microplate should I use for a this compound assay?
A5: For colorimetric assays like the this compound assay, it is best to use clear, flat-bottom microplates to ensure accurate absorbance readings.
Data Presentation: Troubleshooting High Background Signal
The following table summarizes common sources of high background signal and the expected impact of troubleshooting steps on the signal-to-background ratio.
| Potential Cause | Example Scenario | Expected Background (OD at 405 nm) | Troubleshooting Action | Expected Outcome |
| Substrate Instability | This compound solution prepared 24 hours in advance and left at room temperature. | 0.4 - 0.6 | Prepare this compound solution fresh before each experiment. | Background OD reduced to 0.1 - 0.2. |
| Contaminated Reagents | Microbial growth in the assay buffer. | 0.3 - 0.5 | Use fresh, sterile-filtered assay buffer. | Background OD reduced to 0.1 - 0.2. |
| Intrinsic Sample Absorbance | Test compound has a yellow color. | 0.2 - 0.4 | Subtract the absorbance of a sample blank (no enzyme). | Corrected signal accurately reflects enzymatic activity. |
| High Enzyme Concentration | Using a higher than recommended concentration of β-lactamase. | 0.8 - 1.5 | Optimize enzyme concentration through titration. | Signal within the linear range of the spectrophotometer. |
Experimental Protocols
Standard Protocol for this compound Assay
This protocol provides a general framework for measuring β-lactamase activity using the this compound substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM sodium phosphate buffer, pH 7.0.
-
This compound Substrate Solution: Dissolve this compound in the assay buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh before use.
-
Enzyme Solution: Dilute the β-lactamase enzyme in the assay buffer to the desired concentration.
-
-
Assay Procedure:
-
Add 50 µL of the enzyme solution to the wells of a clear, flat-bottom 96-well microplate.
-
To initiate the reaction, add 50 µL of the this compound substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm using a microplate reader.[1][2] Take readings every minute for a total of 15-30 minutes.
-
-
Controls:
-
Negative Control (Blank): 50 µL of assay buffer + 50 µL of this compound substrate solution. This measures the rate of non-enzymatic hydrolysis of this compound.
-
Sample Blank: 50 µL of the test compound in assay buffer + 50 µL of assay buffer (no enzyme). This measures the intrinsic absorbance of the test compound.
-
Positive Control: A known active β-lactamase preparation to ensure the assay is working correctly.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting High Background
Caption: A logical workflow for diagnosing and resolving high background signals in this compound assays.
This compound Assay Signaling Pathway
References
Centa Substrate Technical Support Center
For researchers, scientists, and drug development professionals utilizing the chromogenic β-lactamase substrate, Centa, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound substrate in β-lactamase assays.
Q1: Why is the background absorbance of my negative control wells high?
A high background signal can significantly reduce the dynamic range and sensitivity of your assay. Several factors can contribute to this issue:
-
Spontaneous Substrate Degradation: this compound can undergo spontaneous hydrolysis, especially at an elevated pH.[1] It is stable up to pH 9, but at higher pH values, the rate of spontaneous hydrolysis increases.[1] Additionally, certain buffers, such as high concentrations of Tris-HCl, can cause aminolysis, leading to substrate degradation.[1]
-
Contaminated Reagents: The presence of contaminating proteases in your enzyme preparation or other assay components can lead to non-specific cleavage of the this compound substrate.
-
Photodegradation: As a cephalosporin (B10832234), this compound may be susceptible to photodegradation upon prolonged exposure to light, which can lead to an increased background signal.
-
Improper Storage: Incorrect storage of the this compound substrate, such as exposure to moisture or elevated temperatures, can lead to degradation over time.[2]
Troubleshooting Steps:
-
Check Buffer pH and Composition: Ensure your assay buffer is within the optimal pH range for both enzyme activity and this compound stability (ideally pH 7.0).[1] If using Tris-HCl, consider reducing the concentration.[1]
-
Run a Substrate-Only Control: Incubate this compound in the assay buffer without the enzyme to monitor for any increase in absorbance over time. This will help determine the rate of spontaneous hydrolysis or degradation caused by the buffer components.
-
Test for Contaminating Proteases: Perform a protease activity assay on your enzyme sample using a general protease substrate to check for non-specific proteolytic activity.
-
Protect from Light: Minimize the exposure of this compound solutions and assay plates to direct light.
-
Proper Storage: Store the solid this compound substrate under desiccating conditions at -20°C.[2] Reconstituted stock solutions should be aliquoted and frozen at -20°C for up to 3 months.[3]
Q2: Why is the signal in my experimental wells low or absent?
A low or absent signal suggests a problem with the enzymatic reaction itself. Here are some potential causes and solutions:
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Inactive Enzyme: The β-lactamase may have lost its activity due to improper storage, handling, or the presence of inhibitors.
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific β-lactamase.
-
Incorrect Substrate Concentration: The concentration of this compound may be too low, limiting the reaction rate.
-
Insufficient Incubation Time: The assay may not have been allowed to proceed for a sufficient amount of time to generate a detectable signal.
Troubleshooting Steps:
-
Verify Enzyme Activity: Use a positive control with a known active β-lactamase to confirm that the assay conditions are suitable.[4]
-
Optimize Assay Conditions: Review the literature for the optimal pH and temperature for your specific β-lactamase.
-
Substrate Titration: Perform a substrate titration experiment to determine the optimal concentration of this compound for your enzyme.
-
Time Course Experiment: Measure the absorbance at several time points to ensure you are reading within the linear range of the reaction.
Q3: My results are inconsistent between experiments. What could be the cause?
Inconsistent results can be frustrating and point to variability in assay setup and execution.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the substrate, enzyme, or other reagents can lead to significant variability.
-
Temperature Fluctuations: Variations in incubation temperature between experiments can affect the rate of the enzymatic reaction.
-
Reagent Preparation: Inconsistencies in the preparation of stock solutions and dilutions can introduce errors.
-
Plate Reader Settings: Ensure that the correct wavelength (405 nm for hydrolyzed this compound) is used for absorbance readings.[5]
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.
-
Maintain Consistent Temperature: Use a temperature-controlled incubator or water bath for all incubations.
-
Standardize Reagent Preparation: Prepare fresh reagents for each experiment and follow a standardized protocol for all dilutions.
-
Verify Plate Reader Settings: Double-check the wavelength and other settings on the plate reader before each experiment.
Data on this compound Substrate Stability
The stability of the this compound substrate is critical for obtaining reliable and reproducible results. The following table summarizes quantitative data on this compound stability under various conditions.
| Condition | Concentration | Temperature | Half-life/Degradation Rate | Reference |
| pH 11 | 100 µM | 25°C | Hydrolysis rate constant: 0.7 x 10⁻⁵ s⁻¹ | [1] |
| pH 12 | 100 µM | 25°C | Hydrolysis rate constant: 1 x 10⁻³ s⁻¹ | [1] |
| 300 mM Tris-HCl, pH 8.0 | Not specified | 30°C | Half-life: 19 min | [1] |
| 10 mM Tris-HCl, pH 8.0 | Not specified | 30°C | No detectable degradation | [1] |
| Diluted Rabbit Serum, pH 7 | 100 µM | 30°C | No significant hydrolysis after 1 hour | [1] |
Experimental Protocols
1. Standard β-Lactamase Assay using this compound Substrate
This protocol provides a general procedure for measuring β-lactamase activity. Optimal conditions may vary depending on the specific enzyme.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
β-lactamase enzyme solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in the assay buffer to a desired stock concentration. This compound is highly soluble in aqueous buffers.[1]
-
Prepare Reaction Mixture: In each well of a 96-well plate, add the desired volume of assay buffer and this compound substrate.
-
Initiate Reaction: Add the β-lactamase enzyme solution to each well to initiate the reaction. Include a negative control with no enzyme.
-
Incubate: Incubate the plate at the optimal temperature for your enzyme.
-
Measure Absorbance: Measure the absorbance at 405 nm at regular intervals to monitor the hydrolysis of this compound.[1]
-
Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve. The β-lactamase activity can be calculated using the molar extinction coefficient of hydrolyzed this compound (Δε = +6,400 M⁻¹cm⁻¹ at 405 nm).[1]
2. Protocol for Assessing this compound Substrate Stability
This protocol can be used to evaluate the stability of this compound under specific experimental conditions.
Materials:
-
This compound substrate
-
Test Buffer (e.g., different pH values, presence of detergents or metal chelators)
-
Control Buffer (a buffer in which this compound is known to be stable, e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Solutions: Prepare solutions of this compound in both the test buffer and the control buffer at the desired concentration.
-
Incubate: Incubate the solutions under the desired conditions (e.g., specific temperature, exposure to light).
-
Measure Absorbance: At various time points, measure the absorbance of the solutions at 405 nm to monitor for any increase in signal, which would indicate degradation.
-
Analyze Data: Plot the absorbance at 405 nm versus time. A significant increase in absorbance in the test buffer compared to the control buffer indicates substrate instability under the tested conditions.
Visualizations
Caption: Enzymatic hydrolysis of the this compound substrate by β-lactamase.
Caption: A logical workflow for troubleshooting high background signal in a this compound assay.
References
- 1. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, beta-lactamase substrate, Yellow chromogenic beta-lactamase substrate (CAS 80072-86-2) | Abcam [abcam.com]
- 3. This compound b-Lactamase Substrate [sigmaaldrich.com]
- 4. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Centa Colorimetric Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the Centa colorimetric assay for β-lactamase activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound colorimetric assay?
The this compound assay is a colorimetric method used to detect and quantify the activity of β-lactamase enzymes. The substrate, this compound, is a chromogenic cephalosporin. In the presence of a β-lactamase, the β-lactam ring of the this compound molecule is hydrolyzed. This hydrolysis results in a color change from a faint yellow to a more intense yellow, which can be measured spectrophotometrically at a wavelength of 405 nm.[1][2] The rate of color change is directly proportional to the β-lactamase activity in the sample.
Q2: What are the key advantages of using the this compound substrate?
The this compound substrate offers several advantages for β-lactamase activity assays:
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High Aqueous Solubility: Unlike other chromogenic substrates like nitrocefin, which require organic solvents for dissolution, this compound is highly soluble in aqueous buffers, simplifying assay setup and minimizing potential solvent effects on enzyme activity.[3][4]
-
Good Stability: this compound exhibits good stability in aqueous solutions over a range of pH values.[5] It is also significantly more stable in serum-containing samples compared to nitrocefin, making it a robust choice for assays with complex biological matrices.[3][4]
Q3: What are the common causes of inaccurate results in the this compound assay?
Inaccurate results in the this compound assay can arise from various factors, including:
-
High Background Absorbance: This can be caused by sample turbidity, contaminated reagents, or the presence of interfering substances that absorb at 405 nm.
-
Sample-Specific Interference: Components within the sample matrix, such as reducing agents, chelating agents, or high concentrations of certain proteins, can interfere with the assay chemistry.
-
Incorrect Assay Conditions: Deviations from the optimal pH, temperature, or substrate concentration can lead to inaccurate measurements of enzyme activity.
-
Instrument Malfunction: Improperly calibrated or malfunctioning spectrophotometers can lead to erroneous absorbance readings.
Q4: Can the hydrolysis product of this compound interfere with the assay?
Yes, for certain types of β-lactamases, this is a possibility. The hydrolysis of this compound releases a thiophenol compound. It has been reported that this liberated thiophenol can inhibit some metallo-β-lactamases (MBLs), which could lead to an underestimation of enzyme activity, particularly in kinetic studies.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound colorimetric assay experiments.
Issue 1: High Background Absorbance
High background absorbance can mask the true signal from β-lactamase activity, leading to inaccurate results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Turbidity | - Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet insoluble material. - Filter the sample through a 0.22 µm syringe filter. |
| Contaminated Reagents | - Prepare fresh assay buffers and this compound substrate solution. - Use high-purity water and reagents. |
| Interfering Substances in Sample | - Run a "sample blank" control containing your sample and all assay components except the this compound substrate. Subtract the absorbance of the sample blank from your test sample readings. |
Issue 2: Lower-Than-Expected or No β-Lactamase Activity
This issue can arise from problems with the enzyme, the substrate, or the presence of inhibitors in the sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure proper storage and handling of the β-lactamase enzyme. - Include a positive control with a known active β-lactamase to verify assay setup. |
| Degraded this compound Substrate | - Prepare fresh this compound solution. Although relatively stable, prolonged storage in solution, especially at room temperature, can lead to degradation. |
| Presence of Inhibitors | - Chelating Agents (e.g., EDTA): These can inhibit metallo-β-lactamases. If your sample contains EDTA, consider removing it by dialysis or using a desalting column. - Reducing Agents (e.g., DTT, β-mercaptoethanol): These can interfere with the assay. Remove them by dialysis or precipitation methods (see Protocol 1). - Thiophenol Inhibition: As mentioned in the FAQs, the product of this compound hydrolysis can inhibit some MBLs.[6] Consider using a lower initial concentration of this compound or a different substrate if you suspect this is an issue. |
| Incorrect pH | - The optimal pH for β-lactamase activity can vary. Ensure your assay buffer is at the optimal pH for the specific enzyme you are studying. The effect of pH on the activity of various β-lactamases has been documented, with some showing greatly reduced activity in acidic conditions. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability in results can be due to several factors related to sample preparation and assay execution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Heterogeneity | - Ensure your sample is well-mixed before aliquoting. - For cell lysates, ensure complete lysis and homogenization. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Inconsistent Incubation Times | - Use a multichannel pipette to start all reactions simultaneously. - Ensure a consistent incubation time for all samples. |
| Protein Interference | - High concentrations of proteins in the sample can sometimes interfere with colorimetric assays. If suspected, proteins can be removed by precipitation (see Protocol 1). |
Experimental Protocols
Protocol 1: Removal of Interfering Substances by Acetone (B3395972) Precipitation
This protocol is effective for removing small molecule interferents such as reducing agents and chelating agents, and for concentrating protein samples.
Materials:
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Microcentrifuge tubes
-
Ice-cold acetone (-20°C)
-
Microcentrifuge
-
Assay-compatible buffer for resuspension
Procedure:
-
To your sample in a microcentrifuge tube, add 4 volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the interfering substances.
-
Wash the protein pellet by adding 500 µL of ice-cold acetone.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone and allow the pellet to air dry for 10-15 minutes. Do not over-dry the pellet.
-
Resuspend the protein pellet in a suitable volume of an assay-compatible buffer (e.g., 50 mM sodium phosphate, pH 7.0).
Data Presentation
Table 1: Common Interferents in Colorimetric Assays and Mitigation Strategies
| Interfering Substance | Potential Effect on Assay | Recommended Mitigation Strategy |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Can reduce the chromogenic substrate or other assay components, leading to inaccurate results. | - Remove via dialysis or protein precipitation (Protocol 1). - Run a control with the reducing agent alone to assess its direct effect. |
| Chelating Agents (e.g., EDTA) | Can inhibit metallo-β-lactamases by chelating essential metal ions. | - Remove via dialysis or a desalting column. - Use a buffer without chelating agents if possible. |
| High Protein Concentration | Can cause turbidity or non-specific interactions. | - Dilute the sample. - Precipitate and resuspend the protein of interest (Protocol 1). |
| Detergents | Can affect enzyme activity or interact with the chromogenic substrate. | - Dilute the sample to below the critical micelle concentration of the detergent. - Use a detergent-compatible assay if available or remove the detergent via dialysis. |
Visualizations
Caption: Experimental workflow for the this compound colorimetric assay.
Caption: Troubleshooting decision tree for the this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Example Technical Support Center: Troubleshooting the "Centa" Immunoassay Platform
To provide you with an accurate and helpful technical support center for "Centa," I need a little more information about the specific "this compound" product or platform you are using. My initial research revealed several different entities in the scientific and technological fields referred to as "this compound," and the troubleshooting guidance for each would be vastly different.
To ensure the information is relevant to your needs, could you please clarify which of the following "this compound" entities you are working with?
-
This compound, the chromogenic substrate: Are you referring to this compound, the chemical reagent used in colorimetric assays to detect β-lactamase activity?[1][2] If so, the troubleshooting would focus on enzymatic assay principles, reagent stability, and spectrophotometric measurements.
-
Centaur AI or this compound AI: Is "this compound" an artificial intelligence or machine learning platform for data annotation and analysis in life sciences?[3][4] Troubleshooting for such a platform would involve addressing issues related to data quality, algorithm performance, and software usability. There is also a "this compound AI Tool" designed to help educators create lesson plans and classroom activities.[5][6]
-
A different scientific instrument, software, or platform: It's possible that "this compound" is a newer or more specialized tool that was not prominent in the initial search results. If this is the case, could you please provide more details about its function and the types of experiments you are performing?
Once you provide more specific information about the "this compound" you are using, I will be able to create a comprehensive technical support center with detailed troubleshooting guides, FAQs, data tables, and diagrams as you requested.
For example, if you are working with a hypothetical "this compound" immunoassay platform, a troubleshooting guide might look something like this (please note that the following is a generic example and not based on a real product called "this compound" ):
This guide is intended to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered when using the "this compound" Immunoassay Platform.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for the "this compound" reagent kits?
Most "this compound" immunoassay kits should be stored at 2-8°C. Always refer to the kit's package insert for specific storage instructions and expiration dates.[7] Improper storage can lead to reagent degradation and inconsistent results.
Q2: Why am I seeing high background noise in my assay?
High background can be caused by several factors, including insufficient washing, over-incubation, or the use of expired reagents.[7] Ensure all wash steps are performed thoroughly and that incubation times and temperatures adhere to the protocol.
Troubleshooting Inconsistent Results
Inconsistent results, such as poor replicate data or assay variability, can be frustrating. The table below outlines common causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High Coefficient of Variation (CV%) between replicates | Inconsistent pipetting technique. | Ensure pipettes are calibrated and use fresh tips for each replicate. Pipette samples and reagents consistently, paying attention to speed and tip immersion depth.[8] |
| Inadequate plate washing. | Ensure all wells are washed thoroughly and equally. Check for clogged washer nozzles.[8] | |
| Temperature variation across the plate. | Avoid stacking plates during incubation. Allow all reagents to reach room temperature before use.[7] | |
| Low Signal or No Signal | Expired or improperly stored reagents. | Verify the expiration dates on all kit components. Ensure reagents have been stored at the recommended temperature.[7] |
| Incorrect reagent preparation. | Double-check all dilution calculations and ensure reagents were prepared in the correct order as specified in the protocol.[7] | |
| Omission of a critical step. | Carefully review the protocol to ensure all steps, including the addition of antibodies and substrates, were performed correctly. |
Experimental Workflow and Logic
To help visualize the troubleshooting process, the following diagram illustrates a logical approach to diagnosing inconsistent results with the "this compound" platform.
A logical workflow for troubleshooting inconsistent assay results.
I look forward to your clarification so I can provide a tailored and effective technical support center for your specific "this compound" application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Life Sciences AI Data Annotation | Centaur AI [centaur.ai]
- 4. Centaur AI | Expert Data Annotation for AI [centaur.ai]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound.org [this compound.org]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. anshlabs.com [anshlabs.com]
Centa Assay Technical Support Center: Buffer Selection and Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Centa assay buffer selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the function of a buffer in a this compound assay?
A buffer system is crucial for maintaining a stable pH throughout the experiment, which is essential for optimal enzyme activity and the stability of assay reagents.[1] Enzymes have a specific pH range in which they exhibit maximum activity, and deviations from this range can lead to reduced activity or even irreversible denaturation. The buffer also helps to control the ionic strength of the assay medium, which can influence enzyme kinetics and protein-protein interactions.
Q2: Which buffer should I choose for my this compound assay?
The choice of buffer depends on the specific enzyme and assay conditions. Common buffers used in biochemical assays include Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES, and MOPS.[1] For assays using the this compound substrate, which is highly soluble in aqueous solutions, a variety of buffers can be used depending on the optimal pH for the enzyme being studied.[2] For example, Tris-HCl has been successfully used in β-lactamase assays with this compound.[3]
Q3: What is the optimal pH for a this compound assay?
The optimal pH is enzyme-dependent. It is crucial to determine the optimal pH for your specific enzyme by performing a pH profile experiment. The this compound substrate itself is stable over a wide pH range (pH 4 to 9), with no significant spontaneous hydrolysis observed up to pH 9.[2]
Q4: What is the role of metal ions in a this compound assay?
Many enzymes, particularly kinases, require divalent cations like Mg²⁺, Mn²⁺, or Co²⁺ as cofactors for their catalytic activity.[4][5] These metal ions can play a role in substrate binding and phosphoryl transfer.[5] The optimal concentration of metal ions should be determined empirically for each enzyme, as excess concentrations can be inhibitory.[4][6] For metallo-β-lactamases, zinc ions (e.g., from ZnSO₄) are often required for activity.[3]
Q5: How does ATP concentration affect kinase-based this compound assays?
In kinase assays, ATP is the phosphate (B84403) donor. The concentration of ATP can significantly impact the assay results. It is generally recommended to use an ATP concentration around the Michaelis constant (Km) value for ATP to ensure the assay is sensitive to inhibitors.[7][8] High concentrations of ATP can sometimes lead to inhibition of the enzyme or high background signals.[9]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.[10][11]
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use high-purity water and reagents. Prepare fresh buffers for each experiment.[12] |
| Substrate Instability | Ensure the this compound substrate solution is freshly prepared and protected from light. Although this compound is relatively stable, prolonged storage in solution can lead to spontaneous hydrolysis.[2] |
| Insufficient Washing | If your assay involves washing steps, ensure they are thorough to remove any unbound reagents.[13] |
| Non-specific Binding | Insufficient blocking can lead to non-specific binding of reagents to the assay plate. Optimize the blocking buffer concentration and incubation time.[10] |
| High Enzyme Concentration | An excessively high enzyme concentration can lead to a very rapid reaction that goes to completion quickly, resulting in a high background. Titrate the enzyme to find the optimal concentration. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your enzyme stock using a known positive control substrate. Ensure proper storage conditions. |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for your enzyme. Perform a buffer optimization experiment. |
| Incorrect Reagent Concentrations | Double-check the concentrations of all reagents, including the this compound substrate, enzyme, and any necessary cofactors like metal ions or ATP. |
| Presence of Inhibitors | The sample matrix or buffer components may contain inhibitors of your enzyme. Run a control with a known active enzyme in a simple buffer to test for inhibition. |
| Incorrect Wavelength Reading | For this compound assays, the hydrolyzed product has a maximum absorbance at approximately 405 nm.[14][15] Ensure your plate reader is set to the correct wavelength. |
Issue 3: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio makes it difficult to distinguish the true signal from the background, impacting the reliability of the data.[16][17]
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Concentrations | Optimize the concentrations of the enzyme and substrate to maximize the signal window.[18] |
| High Background | Refer to the "High Background Signal" troubleshooting guide. |
| Low Signal | Refer to the "Low or No Signal" troubleshooting guide. |
| Assay Window Too Small | Adjust the incubation time to allow for sufficient product formation without reaching saturation. |
Experimental Protocols
Protocol 1: Determining the Optimal Buffer and pH
-
Prepare a series of buffers: Prepare a range of buffers (e.g., Sodium Acetate, MES, HEPES, Tris-HCl) at different pH values (e.g., in 0.5 pH unit increments) covering the expected optimal range for your enzyme.
-
Set up the assay: For each buffer and pH condition, set up replicate reactions containing the enzyme, this compound substrate, and any necessary cofactors. Include a no-enzyme control for each condition to measure background.
-
Incubate and measure: Incubate the reactions at the optimal temperature for a fixed period. Measure the absorbance at 405 nm.
-
Analyze the data: Subtract the background absorbance from the enzyme-containing wells. Plot the enzyme activity (change in absorbance per unit time) against the pH for each buffer. The condition that yields the highest activity is the optimal buffer and pH.
Protocol 2: Optimizing Metal Ion Concentration
-
Prepare a stock solution: Prepare a concentrated stock solution of the metal salt (e.g., MgCl₂, MnCl₂, ZnSO₄).
-
Set up the assay: In the optimal buffer determined in Protocol 1, set up reactions with a fixed concentration of enzyme and this compound substrate. Add varying concentrations of the metal ion to different wells. Include a no-metal ion control.
-
Incubate and measure: Incubate the reactions and measure the absorbance at 405 nm.
-
Analyze the data: Plot the enzyme activity against the metal ion concentration. The concentration that gives the maximum activity is the optimal concentration.
Visualizations
Caption: General experimental workflow for this compound assay optimization.
Caption: A logical flow for troubleshooting common this compound assay issues.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of metal ions on the activity of casein kinase II from Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divalent metal ions control activity and inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-institut.de [beilstein-institut.de]
- 7. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arp1.com [arp1.com]
- 11. benchchem.com [benchchem.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. ELISA Troubleshooting (High Background) [elisa-antibody.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maximizing signal-to-noise ratio in the random mutation capture assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 18. Metal ion-mediated polymer superquenching for highly sensitive detection of kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: β-Lactamase Assays Using Centa
Welcome to the technical support center for β-lactamase assays utilizing the chromogenic substrate, Centa. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a β-lactamase assay?
A1: this compound is a chromogenic cephalosporin (B10832234) substrate used to detect and quantify the activity of β-lactamase enzymes. In its intact form, this compound is a light-yellow compound. When the β-lactam ring of this compound is hydrolyzed by a β-lactamase, it releases a chromophore, resulting in a color change to chrome yellow.[1][2] This change in color can be monitored spectrophotometrically at approximately 405 nm to determine the rate of the enzymatic reaction.[3]
Q2: What are the main advantages of using this compound over other chromogenic substrates like Nitrocefin?
A2: this compound offers several practical advantages over Nitrocefin. A primary benefit is its high solubility in aqueous buffers, which simplifies the preparation of stock solutions and avoids the need for organic solvents like DMSO or DMF that can potentially interfere with enzyme activity.[3][4] Additionally, this compound exhibits greater stability in serum compared to Nitrocefin, making it a more robust choice for assays conducted in complex biological matrices.[3][4]
Q3: Is this compound suitable for all types of β-lactamases?
A3: this compound is a broad-spectrum substrate that is readily hydrolyzed by β-lactamases of all Ambler classes (A, B, C, and D).[3] However, it is notably a poor substrate for the Aeromonas hydrophila metallo-β-lactamase.[3][5] Therefore, it is recommended to verify its suitability for the specific β-lactamase under investigation.
Q4: Can this compound be used for detecting β-lactamase-producing bacteria on agar (B569324) plates?
A4: No, this compound is not recommended for detecting β-lactamase-producing colonies directly on agar plates.[3][4][5] The resulting color change does not provide sufficient contrast for reliable visual identification of positive colonies in this format.[3]
Q5: How should this compound be stored?
A5: this compound powder should be stored at -20°C under desiccating conditions.[6][7] Reconstituted stock solutions in an appropriate buffer should be aliquoted and frozen at -20°C, where they are stable for up to three months.
Troubleshooting Guide
Issue 1: No or very low signal (no color change)
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Run a positive control with a known active β-lactamase to confirm assay components are working. |
| Incorrect Assay Conditions | - Verify the pH and temperature of the assay buffer are optimal for your specific β-lactamase. Enzyme activity is highly pH-dependent.[8] - For metallo-β-lactamases (Class B), ensure the presence of required metal ions (e.g., ZnSO₄) in the assay buffer.[3] |
| This compound is a poor substrate for the specific β-lactamase | - While this compound is broad-spectrum, some enzymes may have very low activity against it (e.g., Aeromonas hydrophila metalloenzyme).[3][5] Consider using an alternative substrate like Nitrocefin or a substrate specific to your enzyme class. |
| Presence of an Inhibitor | - Your enzyme preparation or sample may contain an unknown β-lactamase inhibitor. |
Issue 2: High background signal (color change in the absence of enzyme)
| Possible Cause | Troubleshooting Step |
| Spontaneous Hydrolysis of this compound | - this compound is generally stable up to pH 9. At higher pH values, spontaneous hydrolysis can occur.[3] Ensure your assay buffer pH is below 9. - High concentrations of certain buffers, particularly Tris buffer at 300 mM, can cause aminolysis of this compound.[3] If using Tris, it is recommended to keep the concentration at 10 mM or lower.[3] |
| Contaminated Reagents | - Prepare fresh buffer solutions. - Ensure all reagents are free from microbial contamination that could introduce exogenous β-lactamases. |
| Substrate Instability | - Prepare this compound stock solutions fresh and store them properly at -20°C. |
Issue 3: Non-linear or erratic reaction progress curves
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | - If the reaction proceeds too quickly, the substrate may be rapidly consumed, leading to a plateau in the progress curve. Reduce the enzyme concentration. |
| Product Inhibition | - The hydrolyzed product of this compound, a liberated thiophenol, can inhibit certain metallo-β-lactamases like IMP-1.[9][10] This can cause the reaction rate to slow down over time. Analyze only the initial linear portion of the reaction curve. |
| Initial Lag Phase | - The hydrolysis of the β-lactam ring and the expulsion of the chromophore are two separate steps. If the expulsion of the chromophore is slow, a lag in the color development at 405 nm might be observed.[3] This is more likely to be a factor in very fast reactions. Ensure you are measuring the true initial rate after any lag phase. |
| Pipetting Errors or Poor Mixing | - Ensure all reagents are thoroughly mixed at the start of the reaction. Use calibrated pipettes for accurate volume dispensing.[11] |
| Air Bubbles in Wells | - Air bubbles can interfere with the spectrophotometer's light path. Ensure there are no bubbles in the wells before taking readings.[11] |
Data Presentation
Table 1: Physicochemical and Spectrophotometric Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Light-yellow powder | |
| Molecular Weight | ~535.57 g/mol | [7] |
| Solubility | Highly soluble in aqueous buffers | [3][4] |
| Wavelength (Intact) | ~340 nm | [2] |
| Wavelength (Hydrolyzed) | ~405 nm | [3] |
| Molar Extinction Coefficient Change (Δε) | +6,400 M⁻¹cm⁻¹ at 405 nm | [3][6] |
Table 2: Kinetic Parameters of this compound with Various β-Lactamases
Note: Experimental conditions (e.g., pH, temperature, buffer composition) can significantly affect kinetic parameters. The data below is a compilation from various sources and should be used for comparative purposes.
| β-Lactamase (Class) | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |
| TEM-1 (A) | E. coli | 36 | 124 | 3.4 | [12] |
| SHV-1 (A) | K. pneumoniae | 130 | 1,500 | 11.5 | [3] |
| BcII (B) | B. cereus | 345.30 | 16.50 | 0.048 | [13] |
| IMP-1 (B) | P. aeruginosa | 1 | 400 | 400 | [3] |
| P99 (C) | E. cloacae | 68.88 | 1.48 | 0.021 | [13] |
| OXA-10 (D) | P. aeruginosa | 14 | 4.5 | 0.32 | [3] |
Experimental Protocols
1. Preparation of Reagents
-
Assay Buffer: A common buffer is 50 mM sodium phosphate, pH 7.0.[3] For metallo-β-lactamases, supplement the buffer with 100 µM ZnSO₄.[3] The choice of buffer and pH should be optimized for the specific β-lactamase being studied.
-
This compound Stock Solution: Prepare a stock solution of this compound in the assay buffer. Due to its high solubility, concentrations of up to 60 mg/mL are achievable.[3] A typical stock solution concentration is 10-20 mM. Store aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of the purified β-lactamase in a suitable buffer and store at the recommended temperature (typically -20°C or -80°C). On the day of the experiment, dilute the enzyme to the desired working concentration in cold assay buffer.
2. Standard Kinetic Assay Protocol
-
Equilibrate the spectrophotometer (plate reader or cuvette-based) to the desired temperature (e.g., 30°C).[3]
-
Prepare the reaction mixture in a microplate well or a cuvette by adding the assay buffer and the desired final concentration of this compound (e.g., 100 µM).
-
Initiate the reaction by adding a small volume of the diluted β-lactamase solution.
-
Immediately start monitoring the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance to the rate of substrate hydrolysis using the Beer-Lambert law and the molar extinction coefficient of this compound (Δε = +6,400 M⁻¹cm⁻¹).
Visualizations
Caption: Mechanism of this compound hydrolysis by β-lactamase.
Caption: General workflow for a β-lactamase assay using this compound.
Caption: A decision tree for troubleshooting common this compound assay issues.
References
- 1. mybiosource.com [mybiosource.com]
- 2. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, beta-lactamase substrate, Yellow chromogenic beta-lactamase substrate (CAS 80072-86-2) | Abcam [abcam.com]
- 7. moleculardepot.com [moleculardepot.com]
- 8. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. β-lactamase triggered visual detection of bacteria using cephalosporin functionalized biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating β-Lactamase Activity: A Comparative Guide to Centa and Alternative Chromogenic Substrates
For researchers, scientists, and drug development professionals engaged in the study of β-lactamase enzymes, the selection of an appropriate chromogenic substrate is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive, data-driven comparison of Centa, a widely used chromogenic cephalosporin (B10832234), with another common alternative, nitrocefin (B1678963). This comparison is intended to assist in selecting the optimal substrate for specific research applications in the critical field of antibiotic resistance.
Both this compound and nitrocefin are valuable tools for the detection and quantification of β-lactamase activity.[1] The underlying principle of their use lies in the hydrolysis of the β-lactam ring within their structures by a β-lactamase enzyme.[1][2] This enzymatic cleavage results in a distinct color change, which can be monitored spectrophotometrically to measure enzyme activity.[1][3] While serving a similar purpose, this compound and nitrocefin possess distinct chemical and kinetic properties that render them suitable for different experimental contexts.
Performance Characteristics at a Glance
A summary of the key performance characteristics of this compound and nitrocefin is presented below, offering a high-level comparison of these two substrates.
| Feature | This compound | Nitrocefin |
| Color Change | Light yellow to chrome yellow[3] | Yellow to red[3] |
| Wavelength (Intact) | ~340 nm[3] | ~380-390 nm[3] |
| Wavelength (Hydrolyzed) | ~405 nm[3] | ~486-500 nm[3] |
| Molar Extinction Coefficient (Δɛ) | +6,400 M⁻¹cm⁻¹ at 405 nm[3] | +17,500 M⁻¹cm⁻¹ at 486 nm[3] |
| Solubility | Highly soluble in aqueous buffers[3] | Requires DMSO or DMF for stock solutions[3] |
| Stability in Serum | Significant stability; no notable hydrolysis after 1 hour in diluted rabbit serum.[3] | Less stable; half-life of 13 minutes under similar conditions.[3] |
| Suitability for Plate Assays | Not practical for direct detection of β-lactamase-producing colonies on agar (B569324) plates.[3][4] | Can be used for direct colony testing on a slide or plate.[3] |
In-Depth Comparison of Physicochemical Properties
This compound exhibits superior solubility in aqueous buffers, which is a significant practical advantage over nitrocefin.[3] Nitrocefin requires the use of organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[3] The high aqueous solubility of this compound simplifies assay preparation and minimizes the potential for solvent-induced artifacts on enzyme activity.[3] Furthermore, this compound demonstrates greater stability in the presence of serum, making it a more robust substrate for assays conducted in complex biological matrices.[3]
Kinetic Performance with Various β-Lactamases
While both this compound and nitrocefin are effective substrates for a broad range of β-lactamases, their kinetic parameters (Km and kcat) can vary significantly depending on the specific enzyme. Nitrocefin generally possesses a higher molar extinction coefficient, which leads to a more pronounced color change upon hydrolysis and can translate to higher sensitivity in some applications.[3] However, this compound has proven to be a reliable substrate for detailed kinetic studies and for detecting β-lactamases in crude extracts and during purification processes.[3][4]
For certain enzymes, such as the OXA-2 class D β-lactamase, this compound offers a distinct advantage as it does not exhibit the "burst" phenomenon observed with nitrocefin, which can complicate kinetic analyses.[3]
The following table summarizes the kinetic constants for the hydrolysis of this compound and nitrocefin by a selection of β-lactamases from different classes.
| β-Lactamase | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
| Class A | ||||
| TEM-1 | This compound | 115 | 1,000 | 8.7 |
| Nitrocefin | 55 | 1,000 | 18 | |
| SHV-1 | This compound | 100 | 120 | 1.2 |
| Nitrocefin | 130 | 1,500 | 11.5 | |
| Class C | ||||
| E. cloacae 908R | This compound | 45 | 1,100 | 24 |
| Nitrocefin | 140 | 780 | 5.6 | |
| Class D | ||||
| OXA-10 | This compound | 400 | 9 | 0.02 |
| Nitrocefin | 450 | 3,000 | 6.6 | |
| OXA-2 | This compound | 95 | 13 | 0.14 |
| Nitrocefin | - | - (Burst) | - | |
| Class B (Metallo-β-lactamase) | ||||
| B. cereus II | This compound | 25 | 400 | 16 |
| Nitrocefin | 27 | 63 | 2.3 |
Data compiled from Bebrone et al., 2001.[4]
Experimental Protocols
Detailed methodologies for performing β-lactamase activity assays using both this compound and nitrocefin are provided below.
β-Lactamase Activity Assay using this compound
This protocol is adapted from the methods described by Bebrone et al. (2001).[5]
Materials:
-
This compound substrate
-
Purified β-lactamase enzyme or crude bacterial extract
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
For metallo-β-lactamases, supplement the buffer with 100 μM ZnSO₄.[5]
-
Spectrophotometer capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Solution: Due to its high aqueous solubility, a stock solution of this compound can be prepared directly in the assay buffer to the desired concentration (e.g., 1 mM).
-
Reaction Setup: In a cuvette, add the appropriate volume of assay buffer.
-
Add Enzyme: Add a small volume of the β-lactamase-containing sample to the cuvette.
-
Initiate Reaction: Start the reaction by adding a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 μM).
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 405 nm over time. The hydrolysis of this compound results in the formation of a product with a molar extinction coefficient (Δɛ) of +6,400 M⁻¹cm⁻¹.[5]
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law.
β-Lactamase Activity Assay using Nitrocefin
This protocol provides a general method for using nitrocefin.[1][6][7]
Materials:
-
Nitrocefin substrate
-
Dimethyl sulfoxide (DMSO)
-
Purified β-lactamase enzyme or crude bacterial extract
-
Assay buffer (e.g., 100 mM PBS, neutral pH)
-
Spectrophotometer capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Nitrocefin Stock Solution: Dissolve nitrocefin powder in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).[1]
-
Prepare Working Solution: Dilute the nitrocefin stock solution in the assay buffer to the desired final working concentration (e.g., 0.5 - 1.0 mg/mL). The working solution should appear yellow.[1]
-
Reaction Setup: In a microplate well or a cuvette, add the desired volume of the sample containing β-lactamase.
-
Initiate Reaction: Add the nitrocefin working solution to the sample to start the reaction.
-
Spectrophotometric Measurement: Monitor the change in absorbance at 490 nm over time. The hydrolysis of the yellow nitrocefin substrate produces a red product.[6][7]
-
Data Analysis: Determine the rate of change in absorbance from the linear phase of the reaction. Enzyme activity is proportional to the rate of color change.
Visualizing the Process: Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the enzymatic reaction mechanism and a typical experimental workflow.
Caption: Enzymatic hydrolysis of this compound by β-lactamase.
Caption: A generalized workflow for a β-lactamase activity assay.
References
- 1. toku-e.com [toku-e.com]
- 2. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison of Cènta and PADAC for β-Lactamase Detection
For researchers in microbiology, infectious disease, and drug development, the accurate detection and quantification of β-lactamase activity are critical for understanding antibiotic resistance mechanisms and developing novel therapeutics. Chromogenic substrates, which change color upon enzymatic hydrolysis, offer a convenient and direct method for this purpose. This guide provides a detailed comparison of two such substrates: Cènta and PADAC (pyridinium-2-azo-p-dimethylaniline chromophore).
At a Glance: Key Differences
| Feature | Cènta | PADAC |
| Assay Type | Primarily quantitative (spectrophotometric) | Primarily semi-quantitative (agar-based) or qualitative (test strips) |
| Principle | Hydrolysis of the β-lactam ring results in a color change from light yellow to chrome yellow. | Hydrolysis of the β-lactam ring leads to a color change from purple to yellow.[1] |
| Detection Wavelength | Increase in absorbance at 405 nm.[2][3] | Visual detection of a yellow zone on an agar (B569324) plate.[4] |
| Application | Ideal for kinetic studies (determination of Km and kcat), enzyme characterization, and high-throughput screening of inhibitors.[3] | Useful for detecting β-lactamase production in bacterial colonies directly on agar plates.[4] |
| Commercial Availability | Commercially available from various suppliers. | Reportedly no longer commercially available, which may limit its current practical use. |
| Limitations | Not suitable for detecting β-lactamase-producing strains directly on agar plates.[3] | Some studies have reported its failure to detect staphylococcal β-lactamases. |
Quantitative Performance: A Focus on Cènta
Cènta has been well-characterized in kinetic studies with a wide range of β-lactamases. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide valuable insights into the enzyme's affinity for the substrate and its turnover rate.
Below is a summary of kinetic parameters for Cènta with various β-lactamases, compiled from the literature.
| β-Lactamase | Class | Km (µM) | kcat (s⁻¹) |
| TEM-1 | A | 140 | 1100 |
| SHV-1 | A | 110 | 1100 |
| S. aureus PC1 | A | 13 | 70 |
| B. cereus 569/H | B | 1.8 | 430 |
| IMP-1 | B | 1.8 | 430 |
| E. cloacae 908R | C | 60 | 600 |
| P. aeruginosa PAO1 | C | 60 | 600 |
| OXA-10 | D | 14 | 4.5 |
Note: The kinetic parameters can vary depending on the specific experimental conditions such as buffer composition and pH.
Signaling Pathway and Experimental Workflows
The underlying principle for both Cènta and PADAC is the enzymatic hydrolysis of the β-lactam ring by a β-lactamase. This cleavage event induces a conformational change in the molecule, altering its chromophoric properties and resulting in a visible color change.
The experimental workflows for Cènta and PADAC differ significantly due to their primary applications. Cènta is typically used in a spectrophotometric assay to obtain quantitative kinetic data, while PADAC is often used in an agar-based assay for the semi-quantitative detection of β-lactamase-producing bacteria.
Detailed Experimental Protocols
Quantitative β-Lactamase Assay Using Cènta
This protocol is adapted from studies performing kinetic analysis of β-lactamases.[3]
Objective: To determine the kinetic parameters (Km and kcat) of a β-lactamase using Cènta.
Materials:
-
Purified β-lactamase
-
Cènta stock solution
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Spectrophotometer capable of kinetic measurements at 405 nm
-
Cuvettes or microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Cènta in the assay buffer. Due to its good aqueous solubility, organic solvents are not typically required.
-
Prepare a series of dilutions of the Cènta stock solution to obtain a range of substrate concentrations.
-
Prepare a solution of the purified β-lactamase in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of hydrolysis for the initial part of the reaction.
-
-
Assay Performance:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 30°C).
-
To a cuvette, add the assay buffer and the Cènta solution to the desired final concentration.
-
Initiate the reaction by adding a small volume of the β-lactamase solution and mix quickly.
-
Immediately start monitoring the increase in absorbance at 405 nm over time. Record data at regular intervals (e.g., every second) for a period sufficient to establish the initial linear rate.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient for hydrolyzed Cènta (Δε = +6,400 M⁻¹cm⁻¹ at 405 nm).[3]
-
Repeat the assay for each Cènta concentration.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
Semi-Quantitative β-Lactamase Detection Using PADAC Agar Assay
This protocol is based on the method described for detecting β-lactamase-producing bacterial colonies.[4]
Objective: To detect and semi-quantitatively assess β-lactamase production by bacterial isolates.
Materials:
-
PADAC
-
Agar medium (e.g., Mueller-Hinton agar)
-
Bacterial cultures to be tested
-
Petri dishes
-
Incubator
Procedure:
-
Plate Preparation:
-
Prepare the agar medium according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to approximately 50°C.
-
Prepare a stock solution of PADAC and add it to the molten agar to a final concentration of approximately 50 µM. Mix gently to ensure even distribution.
-
Pour the PADAC-containing agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Spot-inoculate the bacterial isolates onto the surface of the PADAC agar plates.
-
Incubate the plates at 37°C for 18-24 hours.[4]
-
-
Result Interpretation:
-
Examine the plates for the formation of a yellow zone around the bacterial growth. The presence of a yellow zone indicates the hydrolysis of PADAC by β-lactamase.
-
The diameter of the yellow zone can be measured to provide a semi-quantitative estimation of the level of extracellular β-lactamase activity. A larger zone diameter generally correlates with higher enzyme activity.[4]
-
Conclusion
Both Cènta and PADAC are valuable tools for the detection of β-lactamase activity, but their applications are distinct. Cènta is the preferred substrate for quantitative kinetic studies, offering high sensitivity and a wealth of comparative data in the literature. Its good solubility in aqueous buffers also makes it convenient for use in spectrophotometric assays. In contrast, PADAC's utility lies in its application in simple, agar-based assays for the rapid and semi-quantitative detection of β-lactamase-producing colonies. However, its reported lack of commercial availability is a significant drawback for its current use. The choice between these two substrates will ultimately depend on the specific experimental goals, with Cènta being the superior option for detailed enzymatic characterization and PADAC (if available) being a useful tool for screening bacterial isolates.
References
- 1. In vitro evaluation of pyridine-2-azo-p-dimethylaniline cephalosporin, a new diagnostic chromogenic reagent, and comparison with nitrocefin, cephacetrile, and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple assay of beta-lactamase with agar medium containing a chromogenic cephalosporin, pyridinium-2-azo-p-dimethylaniline chromophore (PADAC) - PMC [pmc.ncbi.nlm.nih.gov]
Centa: A Chromogenic Substrate for Broad-Spectrum β-Lactamase Detection
A detailed comparison of Centa's cross-reactivity with different β-lactamase classes, providing researchers with essential data for informed substrate selection.
For researchers, scientists, and drug development professionals engaged in the study of β-lactamase enzymes, the choice of a chromogenic substrate is a critical determinant of experimental success. This guide provides a detailed, data-driven comparison of the chromogenic cephalosporin (B10832234), this compound, and its cross-reactivity with various β-lactamase classes. This compound serves as a valuable tool for detecting and quantifying the activity of β-lactamases, the enzymes responsible for bacterial resistance to β-lactam antibiotics.[1] Hydrolysis of the β-lactam ring in this compound by a β-lactamase results in a distinct color change from light yellow to chrome yellow, which can be monitored spectrophotometrically.[1][2]
Performance Characteristics at a Glance
This compound is readily hydrolyzed by β-lactamases of all classes (A, B, C, and D), with the notable exception of the Aeromonas hydrophila metallo-β-lactamase.[3][4] This broad reactivity makes it a versatile substrate for various research applications. While it may not be practical for the direct detection of β-lactamase-producing colonies on agar (B569324) plates, it is highly suitable for kinetic studies, enzyme detection in crude extracts, and during protein purification.[3]
One of the significant practical advantages of this compound is its high solubility in aqueous buffers, eliminating the need for organic solvents like DMSO, which are often required for other substrates such as nitrocefin.[3] Furthermore, this compound exhibits greater stability in serum compared to nitrocefin, making it a more robust choice for assays involving complex biological matrices.[3]
Comparative Analysis of β-Lactamase Cross-Reactivity
The following table summarizes the kinetic parameters of this compound with a representative set of β-lactamases from different classes. This data allows for a direct comparison of this compound's performance across the β-lactamase spectrum.
| β-Lactamase Class | Enzyme | Organism | Km (μM) | kcat (s-1) |
| Class A | TEM-1 | Escherichia coli | 110 | 1,500 |
| SHV-1 | Klebsiella pneumoniae | 120 | 310 | |
| Sme-1 | Serratia marcescens | 10 | 77 | |
| M. tuberculosis | Mycobacterium tuberculosis | 110 | 10 | |
| S. aureus PC1 | Staphylococcus aureus | 780 | 11 | |
| Class B | B. cereus II | Bacillus cereus | 6,000 | NH |
| IMP-1 | Pseudomonas aeruginosa | 400 | 1 | |
| CfiA | Bacteroides fragilis | 40 | 2.5 | |
| VIM-1 | Pseudomonas aeruginosa | 4.5 | 14 | |
| Class C | 908R | Enterobacter cloacae | 110 | 10 |
| P99 | Enterobacter cloacae | 63 | 390 | |
| GC1 | Pseudomonas aeruginosa | 25 | 75 | |
| ACT-1 | Klebsiella pneumoniae | 80 | 690 | |
| Class D | OXA-10 | Pseudomonas aeruginosa | 0.4 | 14 |
| OXA-2 | Acinetobacter baumannii | 95 | 4.8 |
NH: Not Hydrolyzed. Data sourced from Bebrone et al., 2001.[3][5]
Experimental Protocols
The following is a generalized experimental protocol for determining the kinetic parameters of β-lactamase activity using this compound, based on methodologies described in the literature.[3]
Materials:
-
This compound solution (concentration to be varied)
-
Purified β-lactamase enzyme of known concentration
-
Assay buffer: 50 mM sodium phosphate, pH 7.0
-
For Class B metallo-β-lactamases, supplement the buffer with 100 μM ZnSO4.[3]
-
Spectrophotometer capable of reading at 405 nm (for colorimetric detection of product) or 346 nm (for detection of substrate disappearance).[3]
-
Cuvettes or 96-well plates
Procedure:
-
Prepare a stock solution of this compound in the assay buffer. Due to its high aqueous solubility, no organic solvents are needed.[3]
-
Prepare a series of dilutions of the this compound stock solution to achieve a range of final substrate concentrations for kinetic analysis.
-
Add the appropriate volume of assay buffer to a cuvette or well of a microplate.
-
Add the desired volume of the this compound dilution to the cuvette/well.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).[3]
-
Initiate the reaction by adding a small volume of the β-lactamase enzyme solution.
-
Immediately begin monitoring the change in absorbance over time at 405 nm (Δε = +6,400 M-1 cm-1) or 346 nm (Δε = -2,500 M-1 cm-1).[3][6]
-
Record the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Repeat the assay for each this compound concentration.
-
Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation using a suitable software package.[3]
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying mechanism of this compound hydrolysis, the following diagrams are provided.
Caption: Experimental workflow for β-lactamase activity assay using this compound.
Caption: Mechanism of this compound hydrolysis by β-lactamase leading to a color change.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, beta-lactamase substrate, Yellow chromogenic beta-lactamase substrate (CAS 80072-86-2) | Abcam [abcam.com]
A Comparative Analysis of Chromogenic β-Lactamase Substrates for Researchers
For researchers, scientists, and drug development professionals engaged in the study of bacterial antibiotic resistance, the selection of an appropriate chromogenic substrate is fundamental to the accurate detection and kinetic analysis of β-lactamase activity. This guide provides an objective comparison of the most commonly cited chromogenic β-lactamase substrates: Nitrocefin, CENTA, and PADAC, with a focus on their performance characteristics, supported by experimental data.
At a Glance: Key Performance Characteristics
The choice of a chromogenic substrate significantly influences experimental outcomes. Key considerations include sensitivity, solubility, stability, and the specific class of β-lactamase under investigation. Nitrocefin has historically been the gold standard due to its high sensitivity, while this compound offers practical advantages in terms of solubility and stability. PADAC, while historically significant, is no longer commercially available but is included for a comprehensive overview.
| Feature | Nitrocefin | This compound | PADAC |
| Principle | Hydrolysis of the yellow substrate to a red product. | Hydrolysis of the light yellow substrate to a chrome yellow product. | Hydrolysis of the purple substrate to a yellow product. |
| Wavelength (Hydrolyzed) | ~486-500 nm[1] | ~405 nm[1][2] | Color change to yellow |
| Molar Extinction (Δε) | +17,500 M⁻¹cm⁻¹ at 486 nm[1] | +6,400 M⁻¹cm⁻¹ at 405 nm[1][3] | Not readily available |
| Solubility | Requires DMSO or DMF for stock solutions.[1] | Highly soluble in aqueous buffers.[1][3] | Soluble in water |
| Stability in Serum | Less stable; susceptible to degradation.[1] | Significantly more stable.[1] | Reported to be more stable than Nitrocefin.[4] |
| Commercial Availability | Readily available. | Available from various suppliers. | No longer commercially available.[3] |
Quantitative Performance: A Kinetic Comparison
The efficacy of a chromogenic substrate is best evaluated through its kinetic parameters with different classes of β-lactamases. The Ambler classification categorizes these enzymes into four molecular classes: A, B, C, and D.[5] Classes A, C, and D are serine-β-lactamases, while Class B enzymes are metallo-β-lactamases that require zinc for activity.[5]
The following table summarizes the kinetic parameters (Km and kcat) of Nitrocefin and this compound for a representative panel of β-lactamases from different Ambler classes. Lower Km values indicate a higher affinity of the enzyme for the substrate, while higher kcat values indicate a faster turnover rate. The catalytic efficiency (kcat/Km) is a measure of the overall enzyme performance.
| β-Lactamase (Ambler Class) | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| TEM-1 (Class A) | Nitrocefin | 48 | 1100 | 23 |
| This compound | 65 | 700 | 11 | |
| SHV-1 (Class A) | Nitrocefin | 120 | 1500 | 12.5 |
| This compound | 200 | 200 | 1 | |
| IMP-1 (Class B) | Nitrocefin | 15 | 110 | 7.3 |
| This compound | 17 | 66 | 3.9 | |
| VIM-1 (Class B) | Nitrocefin | 95 | 17 | 0.18 |
| This compound | 600 | 430 | 0.72 | |
| P99 (Class C) | Nitrocefin | 15 | 780 | 52 |
| This compound | 25 | 450 | 18 | |
| OXA-10 (Class D) | Nitrocefin | 220 | 100 | 0.45 |
| This compound | 100 | 1.5 | 0.015 |
Note: The kinetic parameters are compiled from various sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Reproducible and reliable data necessitate well-defined experimental protocols. Below are detailed methodologies for performing quantitative β-lactamase assays using Nitrocefin and this compound.
Nitrocefin Assay Protocol
1. Reagent Preparation:
-
Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of Nitrocefin powder in 1 mL of dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C and protected from light.
-
Nitrocefin Working Solution (0.5 mg/mL): Dilute the stock solution 1:20 in the appropriate assay buffer (e.g., add 50 µL of stock solution to 950 µL of buffer). Prepare this solution fresh before each experiment.
-
Assay Buffer: The choice of buffer is critical and depends on the class of β-lactamase being studied:
-
Class A and C: 50 mM sodium phosphate (B84403) buffer, pH 7.0.
-
Class B (Metallo-β-lactamases): 50 mM HEPES buffer, pH 7.0, supplemented with 100 µM ZnSO₄. Avoid phosphate buffers as they can chelate zinc ions essential for enzyme activity.
-
Class D: 50 mM sodium phosphate buffer, pH 7.0, with the addition of 10-50 mM sodium bicarbonate may be required for some OXA enzymes.
-
2. Assay Procedure (96-well microplate format):
-
Add 180 µL of the appropriate assay buffer to each well of a clear, flat-bottom 96-well microplate.
-
Add 10 µL of the β-lactamase enzyme solution (at various concentrations) or the test sample to the wells. Include a negative control with no enzyme.
-
Initiate the reaction by adding 10 µL of the Nitrocefin working solution to each well.
-
Immediately measure the absorbance at 490 nm in a microplate reader.
-
For kinetic analysis, take readings at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes at a constant temperature (e.g., 25°C or 37°C).
3. Data Analysis:
-
Calculate the rate of hydrolysis (ΔA/min) from the linear portion of the absorbance versus time plot.
-
The concentration of hydrolyzed Nitrocefin can be calculated using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 17,500 M⁻¹cm⁻¹.
This compound Assay Protocol
1. Reagent Preparation:
-
This compound Stock Solution: Due to its high aqueous solubility, a stock solution of this compound can be prepared directly in the assay buffer. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in the buffer. Store aliquots at -20°C.
-
This compound Working Solution: Dilute the stock solution to the desired final concentrations in the assay buffer.
-
Assay Buffer: Use the same buffer systems as described for the Nitrocefin assay, depending on the β-lactamase class.
2. Assay Procedure (96-well microplate format):
-
Add assay buffer, β-lactamase enzyme solution, and this compound working solution to the wells of a 96-well microplate to a final volume of 200 µL.
-
The order of addition should be buffer, enzyme, and then substrate to initiate the reaction.
-
Immediately measure the absorbance at 405 nm.
-
For kinetic analysis, monitor the change in absorbance over time as described for the Nitrocefin assay.
3. Data Analysis:
-
Calculate the rate of hydrolysis (ΔA/min).
-
Use a molar extinction coefficient (ε) of 6,400 M⁻¹cm⁻¹ to determine the concentration of hydrolyzed this compound.[3]
Visualizing the Process
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the general reaction pathway and a typical workflow for a comparative β-lactamase assay.
Caption: General mechanism of action for chromogenic β-lactamase substrates.
References
A Comparative Guide to the Reproducibility of the Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for validating and quantifying drug-target engagement within the native cellular environment.[1][2][3][4] This guide provides an objective comparison of CETSA's performance, focusing on the reproducibility of its results, and offers a comparison with alternative target engagement methodologies. The information presented is supported by experimental data from peer-reviewed studies.
Data on the Reproducibility of CETSA and its Variants
The reproducibility of an assay is crucial for its reliability and for comparing results across different experiments and laboratories.[5] CETSA has been adapted into various formats to improve throughput and applicability, each with its own performance characteristics. The following table summarizes key quantitative data on the reproducibility of different CETSA methodologies.
| Assay Format | Target/System | Key Reproducibility Metric(s) | Notes |
| Classic CETSA | Chk1 | EC50 values of 1.9, 1.9, and 1.2 µM in three independent experiments (mean 1.7 ± 0.4 µM).[6] | Demonstrates good inter-assay reproducibility.[6] |
| RT-CETSA | LDHA | Coefficient of Variation (CV) of 9.45% for DMSO and 9.51% for an inhibitor across 192 replicate wells.[7][8] | Real-time format enhances throughput.[7][8] |
| HCIF-CETSA | Chk1 | EC50 values were approximately equivalent to those from the classic CETSA method.[6] | High-content imaging format, considered robust and reproducible.[6] |
| HT-CETSA-aRPPA | LDHA | Dose-dependent ligand-induced thermal stabilization was reproducible across biological replicates.[1] | High-throughput method comparable to SplitLuc CETSA.[1] |
| ITDRF CETSA | RIPK1 | High reproducibility for two compounds in independent experiments, with EC50s of 4.9 nM and 5.0 nM for one compound.[9] | Isothermal dose-response fingerprint experiments show good repeatability.[9] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental findings. Below are generalized protocols for key CETSA experiments.
Classic Cellular Thermal Shift Assay (CETSA) Protocol
This method relies on Western blotting for protein detection and quantification.[3]
-
Compound Incubation: Treat intact cells with the compound of interest or a vehicle control and incubate to allow for target engagement.
-
Heat Treatment: Heat the cell suspensions at various temperatures to induce denaturation of proteins not stabilized by ligand binding.[3]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from denatured, aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.[3]
Real-Time Cellular Thermal Shift Assay (RT-CETSA) Protocol
This method utilizes a reporter system to monitor protein unfolding in real-time.
-
Reporter System: A thermally stable luciferase variant (e.g., ThermLuc) is fused to the target protein.[8]
-
Cell Treatment: Cells expressing the fusion protein are treated with the compound of interest.
-
Real-Time Monitoring: The assay is performed in a real-time PCR instrument equipped with a sensitive luminescence detector.[7] As the temperature is gradually increased, the unfolding of the target protein is monitored by changes in luminescence.
-
Data Analysis: The data is used to generate a full aggregation profile from a single sample, allowing for the determination of target engagement.[8]
Visualizing Methodologies and Comparisons
Diagrams can aid in understanding complex experimental workflows and relationships between different assays.
Caption: General Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Comparison of Target Engagement Assay Principles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. woah.org [woah.org]
- 6. A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Validating a New β-Lactamase Inhibitor: A Comparative Guide Using the Centa Assay
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a significant challenge to global health. These enzymes inactivate β-lactam antibiotics, the most widely used class of antibacterial agents. The development of β-lactamase inhibitors, which are co-administered with β-lactam antibiotics to protect them from degradation, is a critical strategy to combat this resistance mechanism.[1][2][3][4] Rigorous in vitro validation is a crucial first step in the development of novel inhibitor candidates.
This guide provides a comprehensive overview of validating a new β-lactamase inhibitor using the Centa assay, a chromogenic cephalosporin-based method. It offers a comparison with alternative assays and presents the necessary experimental protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.
The this compound Assay for Inhibitor Validation
This compound is a chromogenic cephalosporin (B10832234) substrate that is readily hydrolyzed by a broad range of β-lactamase enzymes.[5][6] The principle of the assay is straightforward: the hydrolysis of the β-lactam ring in the this compound molecule by a β-lactamase releases a chromophore, resulting in a color change from light yellow to chrome yellow. This change can be quantitatively measured by monitoring the increase in absorbance at approximately 405 nm.[7][8][9] When a β-lactamase inhibitor is present, it binds to the enzyme, preventing the hydrolysis of this compound and thus reducing the rate of color change. The potency of the inhibitor is determined by measuring the extent to which it slows down this enzymatic reaction.
Logical Relationship: β-Lactamase Classes and Inhibitor Spectrum
β-Lactamases are broadly classified into four Ambler classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine-β-lactamases, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.[1][4][10] An effective inhibitor validation strategy involves testing the compound against a representative panel of enzymes from these different classes to determine its spectrum of activity.
Caption: Classification of β-lactamases and the goal of inhibitor validation.
Experimental Protocol: IC₅₀ Determination using this compound
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of the β-lactamase by 50%.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, NDM-1)
-
New β-lactamase inhibitor (test compound)
-
This compound sodium salt
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)[5]
-
For metallo-β-lactamases (Class B), supplement the buffer with ZnSO₄ (e.g., 50-100 µM)[5]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a stock solution of this compound in assay buffer. This compound is highly soluble in aqueous buffers.[5]
-
Prepare a working solution of the β-lactamase enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for 10-15 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of the enzyme solution to wells containing serial dilutions of the test inhibitor.
-
Positive Control (100% activity): Add the enzyme solution to wells containing assay buffer with the same percentage of DMSO as the test wells, but no inhibitor.
-
Negative Control (0% activity/background): Add assay buffer to wells with no enzyme.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
-
Initiate Reaction:
-
Add a fixed volume of the this compound substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for β-lactamase inhibitor IC₅₀ determination using this compound.
Data Presentation: Summarizing Inhibitor Potency
Clear and concise data presentation is essential for comparing the efficacy of different inhibitors. Results should be summarized in tables that include the specific enzyme tested, the inhibitor concentrations, the resulting inhibition, and the calculated IC₅₀ values with standard deviations.
Table 1: Sample IC₅₀ Data for a New Inhibitor (Compound X)
| β-Lactamase Enzyme | Ambler Class | IC₅₀ (µM) ± SD |
| TEM-1 | A | 0.5 ± 0.07 |
| KPC-2 | A | 1.2 ± 0.15 |
| AmpC | C | 15.8 ± 2.1 |
| OXA-48 | D | > 100 |
| NDM-1 | B | > 100 |
Data are hypothetical and for illustrative purposes only.
Comparison of β-Lactamase Reporter Substrates
While this compound is a valuable tool, other substrates are available for β-lactamase inhibitor screening. Nitrocefin is the most widely used chromogenic substrate, and fluorogenic substrates offer higher sensitivity. The choice of substrate can depend on the specific enzyme, required sensitivity, and experimental context.[11][12]
Mechanism: Substrate Hydrolysis and Inhibition
The core of the assay involves the competition between the reporter substrate (like this compound or Nitrocefin) and the inhibitor for the active site of the β-lactamase enzyme.
Caption: Mechanism of β-lactamase inhibition in a chromogenic assay.
Table 2: Comparison of Common β-Lactamase Assay Substrates
| Feature | This compound | Nitrocefin | Fluorogenic Substrates |
| Principle | Chromogenic (Absorbance) | Chromogenic (Absorbance) | Fluorogenic (Fluorescence) |
| Wavelength | ~405 nm[5][7] | ~482-490 nm[13][14] | Varies (e.g., Ex/Em ~380/460 nm) |
| Advantages | - Good aqueous solubility[5]- Readily prepared from cephalothin[5][15]- Suitable for a broad range of enzymes[5] | - Widely used and well-characterized- High molar extinction coefficient | - Higher sensitivity than chromogenic assays[11]- Allows for lower enzyme concentrations |
| Disadvantages | - Less sensitive than fluorogenic options- May not be suitable for detecting some metallo-β-lactamases[5] | - Poor aqueous solubility (requires DMSO)[5]- Can be expensive- Can exhibit a burst phenomenon with some enzymes[5] | - Can be more expensive- Potential for interference from fluorescent compounds |
References
- 1. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]
- 5. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of this compound, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Innovative approaches in phenotypic beta-lactamase detection for personalised infection management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. usiena-air.unisi.it [usiena-air.unisi.it]
Choosing the Right Tool for the Job: A Comparative Guide to CENTA and Other Chromogenic Substrates for β-Lactamase Activity Measurement
For researchers, scientists, and drug development professionals engaged in the critical work of combating antibiotic resistance, the accurate measurement of β-lactamase activity is paramount. This guide provides an in-depth comparison of CENTA, a widely used chromogenic cephalosporin, with other common substrates, offering a data-driven perspective to inform your experimental choices.
β-Lactamases, enzymes that inactivate β-lactam antibiotics, are a primary mechanism of bacterial resistance. The selection of an appropriate substrate is crucial for the sensitive and reliable quantification of their activity. This guide focuses on this compound and provides a head-to-head comparison with its main alternative, nitrocefin (B1678963), alongside a discussion of other available methods.
Performance at a Glance: this compound vs. Nitrocefin
Both this compound and nitrocefin are chromogenic substrates that undergo a distinct color change upon hydrolysis of their β-lactam ring by a β-lactamase, allowing for straightforward spectrophotometric measurement of enzyme activity. However, they possess key differences in their chemical properties and kinetic performance that make them suitable for different applications.
| Feature | This compound | Nitrocefin | Other Alternatives (PADAC, Fluorogenic Substrates) |
| Principle | Hydrolysis of the β-lactam ring leads to a color change from light yellow to chrome yellow.[1] | Hydrolysis of the β-lactam ring results in a color change from yellow to red.[2] | PADAC: Hydrolysis causes a color change from purple to yellow. Fluorogenic Substrates: Enzymatic cleavage releases a fluorescent molecule, leading to an increase in fluorescence.[3][4] |
| Wavelength (Hydrolyzed) | ~405 nm[1][5] | ~486-492 nm | Varies depending on the specific substrate. |
| Solubility | Highly soluble in aqueous buffers.[5] | Requires organic solvents like DMSO or DMF for stock solutions.[5] | Varies; some may require organic solvents. |
| Suitability for Plate Assays | Not practical for direct detection on agar (B569324) plates.[5][6] | Can be used for qualitative detection on agar plates or filter paper.[7] | PADAC can be used on agar plates. Fluorogenic substrates are suitable for high-throughput screening in microplates.[3] |
| Stability in Serum | Relatively stable.[5] | Less stable.[5] | PADAC is reported to be more stable than nitrocefin in the presence of serum.[4] |
In-Depth Comparison: Kinetic Parameters
The choice of substrate can significantly impact the sensitivity and accuracy of β-lactamase activity measurements. The following table summarizes the kinetic parameters (Km and kcat) of this compound and nitrocefin for various β-lactamases. Lower Km values indicate a higher affinity of the enzyme for the substrate, while higher kcat values represent a faster turnover rate.
| β-Lactamase (Class) | Substrate | Km (µM) | kcat (s⁻¹) |
| TEM-1 (A) | This compound | 14 | 4.5 |
| Nitrocefin | 31 | 0.15 | |
| SHV-1 (A) | This compound | 17 | 66 |
| Nitrocefin | 0.26 | 3 | |
| IMP-1 (B) | This compound | 1.8 | 430 |
| Nitrocefin | 600 | 0.7 | |
| E. cloacae 908R (C) | This compound | 95 | 17 |
| Nitrocefin | 5.6 | 5 | |
| OXA-10 (D) | This compound | 14 | 4.5 |
| Nitrocefin | 31 | 0.15 |
Note: The kinetic data presented is compiled from published literature and may vary depending on experimental conditions.[5]
The Enzymatic Reaction of β-Lactamase on this compound
The hydrolysis of this compound by a β-lactamase enzyme involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the subsequent release of the chromogenic portion of the molecule, resulting in a measurable color change.
Caption: Enzymatic hydrolysis of this compound by β-lactamase.
Experimental Protocols: A Step-by-Step Guide
β-Lactamase Activity Assay using this compound
This protocol outlines a general procedure for a kinetic assay in a 96-well microplate format.
Materials:
-
This compound substrate
-
β-lactamase enzyme solution (purified or crude extract)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)[5]
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear, flat-bottom microplate
Procedure:
-
Prepare this compound solution: Dissolve this compound in the assay buffer to the desired final concentration (e.g., 100 µM). This compound's high aqueous solubility simplifies this step.[5]
-
Prepare enzyme dilutions: Dilute the β-lactamase enzyme solution in the assay buffer to a concentration that will result in a linear rate of substrate hydrolysis over the desired time course.
-
Set up the reaction: In each well of the microplate, add a specific volume of the assay buffer.
-
Initiate the reaction: Add a small volume of the enzyme dilution to each well, followed immediately by the this compound solution to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Measure absorbance: Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 30°C).[5]
-
Data analysis: Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of hydrolysis can be calculated using the molar extinction coefficient of hydrolyzed this compound.
Comparative Experimental Workflow: this compound vs. Nitrocefin
The following diagram illustrates the key differences in the experimental workflow when using this compound versus nitrocefin.
Caption: Key differences in the experimental workflow for this compound and nitrocefin.
Conclusion: Making an Informed Decision
The choice between this compound and other β-lactamase substrates is contingent on the specific experimental goals.
-
This compound is an excellent choice for quantitative kinetic studies in aqueous buffer systems due to its high solubility and stability.[5] Its straightforward preparation simplifies experimental setup.
-
Nitrocefin , with its extensive history of use and availability in various formats, remains a versatile option for both qualitative and quantitative applications .[2][7] Its higher molar extinction coefficient may offer greater sensitivity in some assays.
-
PADAC and fluorogenic substrates provide valuable alternatives for specific applications. PADAC's stability in complex media makes it suitable for certain screening purposes, while fluorogenic substrates offer the highest sensitivity, ideal for high-throughput screening and cellular imaging .[3][4]
By carefully considering the data and experimental requirements outlined in this guide, researchers can select the most appropriate substrate to achieve reliable and accurate measurements of β-lactamase activity, a critical step in the development of new strategies to overcome antibiotic resistance.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. toku-e.com [toku-e.com]
Hydrolysis of CENTA: A Comparative Analysis of Enzymatic Efficiency
For researchers, scientists, and drug development professionals, understanding the kinetics of substrate hydrolysis by various enzymes is paramount. This guide provides a comparative analysis of the hydrolysis rates of CENTA, a chromogenic cephalosporin, by a diverse range of β-lactamase enzymes. The data presented herein, supported by detailed experimental protocols, offers valuable insights into enzyme-substrate interactions and can aid in the development of novel β-lactamase inhibitors.
This compound is a widely utilized substrate in the study of β-lactamases due to the convenient colorimetric change that occurs upon the hydrolysis of its β-lactam ring. This property allows for straightforward kinetic analysis. The efficiency of this hydrolysis, however, varies significantly between different β-lactamase enzymes, reflecting their unique structural and catalytic properties.
Comparative Kinetic Data
The following table summarizes the kinetic parameters for the hydrolysis of this compound by a selection of β-lactamases from different Ambler classes. The catalytic efficiency of each enzyme is represented by the kcat/Km ratio, which provides a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations.
| Enzyme | Ambler Class | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |
| TEM-1 | A | 310 | 5 | 62 |
| SHV-1 | A | 77 | 2 | 38.5 |
| S. aureus PC1 | A | 10 | 0.2 | 50 |
| 908R (E. cloacae) | C | 110 | 10 | 11 |
| P. aeruginosa | C | 390 | 63 | 6.2 |
| C. freundii | C | 75 | 25 | 3 |
| ACT-1 | C | 690 | 80 | 8.6 |
| OXA-10 | D | 0.4 | 9 | 0.044 |
| OXA-2 | D | 4.8 | 95 | 0.05 |
| BcII (B. cereus) | B | 6,000 | - | - |
| IMP-1 | B | 400 | 200 | 2 |
| CfiA | B | 40 | 7 | 5.7 |
| VIM-1 | B | 1.8 | 430 | 0.004 |
| CphA | B | No Hydrolysis | - | - |
Data sourced from Bebrone et al., 2001.[1]
Experimental Protocols
The kinetic parameters presented in this guide were determined through spectrophotometric analysis of this compound hydrolysis. The general experimental workflow is outlined below.
General Experimental Workflow
Caption: Workflow for determining kinetic parameters of this compound hydrolysis.
Detailed Methodologies
All kinetic experiments with β-lactamases were performed at 30°C in 50 mM sodium phosphate (B84403) buffer (pH 7.0).[1] For the class B metallo-β-lactamases (B. cereus, IMP-1, and CfiA), 100 µM ZnSO₄ was added to the buffer.[1]
The hydrolysis of this compound was monitored by continuously recording the increase in absorbance at 405 nm (Δε = +6,400 M⁻¹cm⁻¹), which corresponds to the release of the chromogenic leaving group.[1] The kcat and Km values were determined from initial rate measurements.[1] These rates were obtained at various this compound concentrations and fitted to the Michaelis-Menten equation using non-linear regression or a Hanes linearization.[1]
For enzymes with very low Km values, this compound was used as a competitive inhibitor against a reporter substrate (usually 100 µM nitrocefin) to determine the Ki, which was taken as the Km.[1]
Enzymatic Hydrolysis of this compound
The hydrolysis of the β-lactam ring in this compound by a β-lactamase enzyme is a catalytic process that renders the antibiotic inactive. This reaction involves the formation of an acyl-enzyme intermediate, followed by its deacylation.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Chemical and Biological Waste Disposal
Proper disposal of laboratory waste is a critical component of ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of chemical and biological waste, tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can establish a robust safety culture and mitigate risks associated with hazardous materials.
Key Principles of Laboratory Waste Management
The foundation of a safe disposal program rests on the principles of accurate identification, segregation, and containment of hazardous waste. All laboratory personnel must be trained to recognize and properly handle different waste streams to prevent accidental mixing of incompatible materials, which could lead to dangerous chemical reactions.
Chemical Waste Disposal Procedures
Chemical waste in a laboratory setting must be managed as hazardous waste.[1] This includes used chemicals, contaminated materials, and expired reagents. The following steps provide a clear protocol for the proper disposal of chemical waste.
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Waste Identification and Labeling:
-
Container Management:
-
Waste Segregation:
-
Disposal Request:
-
Empty Container Disposal:
Hazardous Waste Generator Status
The U.S. Environmental Protection Agency (EPA) categorizes generators of hazardous waste based on the quantity of waste produced per month. This status determines the specific regulations that a laboratory must follow.
| Generator Category | Monthly Hazardous Waste Generation | Acutely Hazardous Waste Generation |
| Very Small Quantity Generators (VSQGs) | ≤ 100 kg (220 lbs) | ≤ 1 kg |
| Small Quantity Generators (SQGs) | > 100 kg (220 lbs) and < 1,000 kg (2205 lbs) | |
| Large Quantity Generators (LQGs) | ≥ 1,000 kg (2205 lbs) | > 1 kg |
| Source: U.S. Environmental Protection Agency[3] |
Biological and Sharps Waste Disposal
Biohazardous waste, including cultures, stocks, and items contaminated with biological material, requires special handling and disposal procedures to prevent the spread of infectious agents.
Experimental Protocol: Biohazardous and Sharps Waste Disposal
-
Segregation:
-
Segregate biohazardous waste from general and chemical waste at the point of generation.
-
-
Containment:
-
Use designated, leak-proof containers lined with an autoclave bag and marked with the universal biohazard symbol.
-
Place all sharps, such as needles and contaminated glass, into a puncture-resistant sharps container.[1]
-
-
Decontamination:
-
Treat biohazardous waste, other than sharps, by autoclaving to render it non-infectious before final disposal.
-
-
Final Disposal:
-
Once decontaminated, the waste can typically be disposed of in the regular trash, in accordance with institutional and local regulations.
-
Full sharps containers should be sealed and disposed of through a designated medical waste disposal service.
-
Visualizing Disposal Workflows
To further clarify the procedural steps, the following diagrams illustrate the workflows for chemical and biohazardous waste disposal.
Caption: Workflow for the proper disposal of chemical waste.
Caption: Workflow for the proper disposal of biohazardous and sharps waste.
References
Essential Safety and Logistics for Handling CENTA β-Lactamase Substrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate safety, operational, and disposal information for handling CENTA β-Lactamase Substrate, a chromogenic cephalosporin (B10832234) used to detect the presence of β-lactamase-producing bacteria. Adherence to these protocols is essential for maintaining a safe research environment.
While this compound β-Lactamase Substrate is not classified as a hazardous substance according to Regulation (EC) No. 1907/2006 (REACH), it is crucial to follow standard laboratory handling procedures for chemical powders to minimize exposure and prevent contamination.[1] The toxicological properties have not been exhaustively investigated, and therefore, it should be handled with care.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound β-Lactamase Substrate in its powdered form and when reconstituted in solution. This guidance is based on standard laboratory practices for handling non-hazardous chemical powders and enzyme substrates.[2][3][4]
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | To protect personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 filtering facepiece respirator or higher | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation. |
Physical and Chemical Properties
Understanding the properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Form | Powder[5] |
| Color | Light yellow to yellow[5][6] |
| Storage Temperature | -20°C[5][7] |
| Storage Conditions | Protect from light; store under desiccating conditions[6] |
| Solubility | Stable in water[7][8] |
| Chemical Name | (6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[9] |
| CAS Number | 80072-86-2[5][6] |
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the steps for safely preparing a stock solution of this compound β-Lactamase Substrate for use in a typical β-lactamase assay.
Materials:
-
This compound β-Lactamase Substrate powder
-
Appropriate solvent (e.g., sterile distilled water or buffer)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (see table above)
Procedure:
-
Preparation: Before handling the powder, ensure you are in a designated workspace, such as a chemical fume hood or a bench with a local exhaust ventilation system. Don all required personal protective equipment.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture on the powder.
-
Weighing: If not using a pre-aliquoted vial, carefully weigh the desired amount of this compound powder in a chemical fume hood. Avoid creating dust.
-
Reconstitution: Add the appropriate volume of solvent to the this compound powder. Close the vial tightly.
-
Dissolution: Vortex the solution until the powder is completely dissolved.
-
Aliquoting: Dispense the reconstituted solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C, protected from light. Stock solutions are reported to be stable for up to 3 months at this temperature.[7]
-
Cleanup: Wipe down the work area with a suitable laboratory disinfectant. Dispose of all contaminated materials according to the disposal plan.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Operational and Disposal Plans
Spill Management:
-
Minor Spills (Powder): If a small amount of powder is spilled, gently cover it with a damp paper towel to avoid creating dust. Wipe the area clean and place the contaminated materials in a sealed bag for disposal.
-
Minor Spills (Solution): Absorb the spilled solution with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal:
Dispose of unused this compound β-Lactamase Substrate and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. While not classified as hazardous, it should not be disposed of down the drain.
Visual Guides
The following diagrams illustrate key safety workflows for handling this compound β-Lactamase Substrate.
Caption: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Caption: A workflow for the safe handling of this compound β-Lactamase Substrate from preparation to disposal.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 3. Enzyme Handling: Top 10 Safety Checklist - EPIC Systems Group [epicsysinc.com]
- 4. amfep.org [amfep.org]
- 5. This compound b-Lactamase Substrate [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound b-Lactamase Substrate [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mybiosource.com [mybiosource.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
